molecular formula C6H6IN B146143 4-(Iodomethyl)pyridine CAS No. 138761-37-2

4-(Iodomethyl)pyridine

Cat. No.: B146143
CAS No.: 138761-37-2
M. Wt: 219.02 g/mol
InChI Key: KQLHSXTTZXUVCW-UHFFFAOYSA-N
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Description

4-(Iodomethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H6IN and its molecular weight is 219.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(iodomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLHSXTTZXUVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349066
Record name 4-(iodomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138761-37-2
Record name 4-(iodomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Stabilization of 4-(Iodomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Research & Development

Part 1: Executive Summary & Strategic Analysis

4-(Iodomethyl)pyridine is a high-reactivity electrophile utilized primarily for introducing the pyridyl-methyl moiety into nucleophiles (N-alkylation of imidazoles, C-alkylation of enolates). However, it presents a distinct chemical paradox: its high reactivity, which makes it valuable, also renders the free base kinetically unstable.

The Core Challenge: The free base of this compound undergoes rapid intermolecular self-quaternization (polymerization) at room temperature, forming linear ionenes. Consequently, it must be synthesized and stored as the hydroiodide salt (this compound·HI) or generated in situ.

This guide prioritizes the synthesis of This compound hydroiodide via Finkelstein exchange, as this route offers the highest reproducibility, crystallizability, and shelf-stability.

Part 2: Chemical Stability & Handling (Expertise Pillar)

Before initiating synthesis, researchers must understand the "Self-Destruct" mechanism of the free base. Unlike benzyl halides, the pyridine nitrogen is a competent nucleophile that attacks the electrophilic carbon of a neighboring molecule.

Mechanism of Instability (Polymerization)

The following diagram illustrates the intermolecular attack that degrades the free base into a polymer.

Polymerization M1 Monomer A (Free Base) TS Transition State (Intermolecular N-alkylation) M1->TS Nu: Attack M2 Monomer B (Free Base) M2->TS Dimer Pyridinium Dimer (Salt) TS->Dimer Irreversible Poly Poly(4-vinylpyridine) Derivative Dimer->Poly Chain Propagation

Caption: Figure 1. Self-quaternization pathway of this compound free base. The reaction is driven by the nucleophilicity of the pyridine nitrogen.

Operational Consequence:

  • Do NOT perform an aqueous basic workup (e.g., NaHCO₃ wash) unless you intend to react the electrophile immediately.

  • Target Form: Isolate as the Hydroiodide (HI) salt.

  • Storage: Desiccated at -20°C, protected from light (iodides are photosensitive).

Part 3: Primary Synthesis Protocol (Finkelstein Exchange)

The most robust method involves the halogen exchange of commercially available 4-(chloromethyl)pyridine hydrochloride using Sodium Iodide (NaI). This method is preferred over direct iodination of the alcohol because it avoids strong acids (HI) and phosphorus byproducts.

Reaction Scheme


Experimental Workflow

Finkelstein Start Start: 4-(Chloromethyl)pyridine HCl (1.0 equiv) Reaction Reflux (60°C) Time: 2-4 Hours (Precipitation of NaCl) Start->Reaction Reagent Reagent: NaI (2.5 - 3.0 equiv) Solvent: Dry Acetone Reagent->Reaction Filtration Hot Filtration Remove NaCl solid Reaction->Filtration Completion Check (TLC) Concentration Concentrate Filtrate (Rotary Evaporator) Filtration->Concentration Workup Trituration Solvent: Et2O or Cold Acetone Concentration->Workup Product Final Product: This compound HI (Yellow Solid) Workup->Product

Caption: Figure 2. Workflow for the Finkelstein conversion of the chloromethyl precursor to the iodomethyl hydroiodide target.

Step-by-Step Methodology

1. Reagent Preparation:

  • Substrate: 4-(Chloromethyl)pyridine hydrochloride (10 mmol, 1.64 g).

  • Reagent: Sodium Iodide (NaI) (25 mmol, 3.75 g). Note: Excess NaI is required to drive the equilibrium and ensure the final product is the HI salt, not the free base.

  • Solvent: Anhydrous Acetone (30 mL). Note: MEK (Methyl Ethyl Ketone) can be used for higher reflux temperatures if the reaction is sluggish.

2. Reaction:

  • Dissolve the NaI in acetone in a round-bottom flask.

  • Add 4-(Chloromethyl)pyridine hydrochloride.[1] The solution may initially be cloudy.

  • Equip with a reflux condenser and heat to reflux (approx. 56°C) for 3–4 hours.

  • Observation: A heavy white precipitate (NaCl) will form rapidly. The solution will turn yellow/orange due to trace iodine liberation (typical for iodides).

3. Workup:

  • Cool the mixture to room temperature.

  • Filtration: Filter off the inorganic salts (NaCl) using a sintered glass funnel or Celite pad. Wash the salt cake with a small amount of cold acetone.

  • Evaporation: Concentrate the yellow filtrate under reduced pressure (Rotovap) at <40°C. Warning: Do not overheat; iodides are thermally labile.

  • Crystallization: The residue is usually a yellow oil or semi-solid. Triturate with anhydrous Diethyl Ether (

    
    ) to induce crystallization.
    
  • Collection: Filter the yellow solid, wash with

    
    , and dry under vacuum in the dark.
    

Part 4: Data & Characterization[2]

Expected Physical Properties
PropertyValueNotes
Appearance Yellow crystalline solidDarkens upon oxidation (iodine release)
Melting Point 168–172°C (Decomposes)Distinct from chloro analog (160–163°C)
Solubility Water, Methanol, DMSOInsoluble in Ether, Hexanes
Stability Hygroscopic, PhotosensitiveStore under Inert Gas (

/Ar)
Spectroscopic Validation (NMR)

The substitution of Chlorine for Iodine results in a significant upfield shift of the methylene protons due to the "Heavy Atom Effect" (Shielding), despite iodine's electronegativity.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       8.85 (d, 2H, Py-H2/H6)
      
    • 
       7.95 (d, 2H, Py-H3/H5)
      
    • 
       4.80 (s, 2H, 
      
      
      
      -I)
    • Note: The

      
      -Cl peak in the starting material appears around 
      
      
      
      4.95-5.10. The shift is subtle but distinct.

Part 5: Alternative Route (From Alcohol)

If the chloromethyl precursor is unavailable, 4-Pyridinemethanol can be converted.

Reagents: 57% Hydriodic Acid (HI). Protocol:

  • Dissolve 4-pyridinemethanol in acetic acid.

  • Add 57% HI (aq) dropwise.

  • Reflux for 4 hours.

  • Concentrate and recrystallize from Ethanol/Ether.

Critique: This method is harsher and handling concentrated HI requires stricter safety protocols than the Finkelstein route.

Part 6: References

  • PubChem. (2025).[2] 4-(Chloromethyl)pyridine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Ghasemzadeh, M. A., et al. (2021).[3] An efficient protocol for the synthesis of pyridines... National Institutes of Health (PMC). Retrieved from [Link]

  • ResearchGate. (2025). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. Retrieved from [Link]

Sources

4-(Iodomethyl)pyridine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-(Iodomethyl)pyridine in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a versatile heterocyclic building block of significant interest to researchers and professionals in drug development and organic synthesis. Its utility as a precursor for a wide array of pyridine-containing compounds, which are prevalent in pharmaceuticals, underscores the importance of understanding its fundamental physicochemical properties.[1][2] A critical parameter governing its application in synthesis and formulation is its solubility in organic solvents. This guide provides a comprehensive analysis of the solubility characteristics of this compound, offering a predictive framework based on its molecular structure and physicochemical properties, alongside practical insights for its use in the laboratory.

Core Physicochemical Properties of this compound

A thorough understanding of a compound's solubility begins with an examination of its intrinsic properties. These parameters dictate its interactions with various solvent environments.

dot

Caption: Key physicochemical properties of this compound that govern its solubility.

The molecular structure of this compound, featuring a pyridine ring and an iodomethyl group, imparts a unique combination of polarity and lipophilicity. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, contributing to its polarity. The iodomethyl group, while containing a polar carbon-iodine bond, also adds to the molecule's overall size and lipophilic character.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₆INPubChem
Molecular Weight219.02 g/mol PubChem
XLogP31.9PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count1PubChem
Topological Polar Surface Area12.9 ŲPubChem

The XLogP3 value of 1.9 suggests a moderate degree of lipophilicity, indicating that this compound will have an affinity for both nonpolar and moderately polar organic solvents. The presence of a single hydrogen bond acceptor and no donors suggests that its interaction with protic solvents will be primarily through the solvent donating a hydrogen bond to the pyridine nitrogen.

Predicted Solubility Profile in Organic Solvents

In the absence of extensive empirical solubility data, a predictive analysis based on the principle of "like dissolves like" provides a robust framework for selecting appropriate solvents. This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Nonpolar Solvents

Nonpolar solvents, such as hexane and toluene, lack significant dipole moments and are incapable of hydrogen bonding. The solubility of this compound in these solvents is expected to be limited. While the molecule possesses a degree of lipophilicity, the polar pyridine ring will hinder its dissolution in highly nonpolar environments.

Polar Aprotic Solvents

Polar aprotic solvents, including dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, possess dipole moments but do not have hydrogen bond donating capabilities. These solvents are anticipated to be effective at dissolving this compound. The polarity of these solvents can interact favorably with the polar pyridine ring, while their organic nature accommodates the lipophilic portions of the molecule.

Polar Protic Solvents

Polar protic solvents, such as methanol, ethanol, and water, have both a significant dipole moment and the ability to donate hydrogen bonds. The solubility in alcohols like methanol and ethanol is predicted to be good. These solvents can engage in hydrogen bonding with the nitrogen atom of the pyridine ring, enhancing solvation. However, the solubility in water is expected to be low to moderate. While hydrogen bonding is possible, the overall lipophilicity of the molecule, as indicated by its positive XLogP3 value, will limit its miscibility with water.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar HexaneLowMismatch in polarity.
TolueneLow to ModerateAromatic character may offer some interaction.
Polar Aprotic Dichloromethane (DCM)HighSimilar polarity.
Tetrahydrofuran (THF)HighGood balance of polarity and organic character.
Ethyl AcetateHighFavorable dipole-dipole interactions.
AcetoneHighStrong dipole moment.
Acetonitrile (ACN)Moderate to HighHigh polarity may be less compatible with the lipophilic part.
Dimethylformamide (DMF)HighHighly polar, good for many polar organic compounds.
Dimethyl Sulfoxide (DMSO)HighHighly polar, good for many polar organic compounds.
Polar Protic MethanolHighHydrogen bonding with the pyridine nitrogen.
EthanolHighHydrogen bonding and good organic character.
IsopropanolModerate to HighIncreased steric hindrance may slightly reduce solubility compared to methanol/ethanol.
WaterLow to ModerateLimited by the molecule's lipophilicity.

Factors Influencing Solubility: A Deeper Dive

dot

Solubility_Factors cluster_Solute This compound Properties cluster_Solvent Solvent Properties Polarity Molecular Polarity (Pyridine Ring) Solubility Solubility Polarity->Solubility favors polar solvents Lipophilicity Lipophilicity (Iodomethyl & Ring System) Lipophilicity->Solubility favors nonpolar/aprotic solvents HBA Hydrogen Bond Acceptor (Pyridine N) HBD Hydrogen Bond Donor HBA->HBD strong interaction SolventPolarity Solvent Polarity SolventPolarity->Solubility like dissolves like HBD->Solubility enhances solubility

Caption: Interplay of solute and solvent properties determining the solubility of this compound.

The interplay between the solute's properties and the solvent's characteristics is crucial. For this compound, the key interactions are:

  • Dipole-Dipole Interactions: The polar nature of the pyridine ring will lead to favorable dipole-dipole interactions with polar solvents (both aprotic and protic).

  • London Dispersion Forces: The entire molecule, particularly the aromatic ring and the iodomethyl group, will interact with all solvents via London dispersion forces. These forces are more significant in larger, more polarizable solvents.

  • Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen can accept a hydrogen bond from protic solvents. This is a strong, specific interaction that significantly enhances solubility in solvents like alcohols.

Practical Considerations and Stability

When selecting a solvent for a reaction involving this compound, stability and reactivity must also be considered. This compound is an alkylating agent due to the lability of the iodide leaving group.

  • Nucleophilic Solvents: Protic solvents like alcohols can be nucleophilic and may react with this compound, especially at elevated temperatures or in the presence of a base. This can lead to the formation of ether byproducts.

  • Basic Solvents: While pyridine itself is a base, using strongly basic solvents is generally not recommended as it can promote side reactions.

  • Storage: Solutions of this compound should be stored in a cool, dark place to minimize degradation. The compound can be sensitive to light and air.

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility, a standardized experimental protocol is recommended.

dot

Experimental_Workflow start Start prep Prepare Saturated Solution (Add excess solute to solvent) start->prep equilibrate Equilibrate (Stir at constant temperature) prep->equilibrate separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate aliquot Take a Known Volume of Supernatant separate->aliquot evaporate Evaporate Solvent aliquot->evaporate weigh Weigh the Residue evaporate->weigh calculate Calculate Solubility (g/100mL or mol/L) weigh->calculate end End calculate->end

Caption: A standard experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solution: To a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent, add an excess of this compound.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials to ensure a clear supernatant.

  • Sampling: Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant without disturbing the solid residue.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is fully removed, weigh the vial containing the solid residue. The difference in weight gives the mass of dissolved this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Conclusion

This compound exhibits a nuanced solubility profile dictated by its unique molecular structure, which combines a polar heterocyclic ring with a lipophilic iodomethyl group. While empirical data is limited, a predictive analysis based on fundamental chemical principles suggests that polar aprotic solvents like dichloromethane and tetrahydrofuran, as well as polar protic solvents such as methanol and ethanol, are excellent choices for dissolving this compound. Conversely, its solubility in nonpolar solvents and water is expected to be limited. For critical applications, the provided experimental protocol can be employed for precise solubility determination. A comprehensive understanding of these solubility characteristics is paramount for the effective utilization of this compound in the synthesis of novel chemical entities and the development of new pharmaceuticals.

References

  • Bodige, S., Ravula, P., Gulipalli, K. C., & Endoori, S. (Year). Computationally predicted lipophilicity, solubility, drug likeness, drug score, and toxicity risks of the synthesized compounds. ResearchGate. Retrieved from [Link]

  • Akhtar, S., Tiwari, S., Khan, S., Kumar, R., Gupta, N., & Gupta, N. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Pharmaceutical Research.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, M. R., Al-Ghamdi, M. A., & Al-Agamy, M. H. (2023).
  • Zherikova, K. V., Verevkin, S. P., & Pereshivko, L. Y. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(34), 22558-22571.
  • National Council of Educational Research and Training. (n.d.). Amines. In Chemistry Part II (pp. 381-404).
  • Stav, A., Leshkowitz, D., & Miller, S. J. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 144(1), 57-62.
  • National Center for Biotechnology Information. (n.d.). 4-(Chloromethyl)pyridine. PubChem. Retrieved from [Link]

  • Ranjbar-Karimi, R., & Zolfigol, M. A. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Organic Chemistry Research, 5(1), 73-79.
  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • Li, C., Yan, Z., Wang, B., Li, J., Lyu, W., Wang, Z., Jiao, N., & Song, S. (2024). Regioselective synthesis of 4-functionalized pyridines. Chem, 10(2), 628-643.
  • Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Synthesis, 2000(10), 1532-1534.
  • Ramirez-Cisneros, M. A., Aquino-Torres, E., Garcia-Perez, L. A., & Rosales-Hernandez, M. C. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(12), 10738-10747.
  • Myers, B. J. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Pyridine, 3-iodo-4-methoxy-. Retrieved from [Link]

  • Reddit. (2015, May 15). Pyridine Is miscible with EVERYTHING!? [Online forum post]. r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Reddit. (2020, August 9). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic? [Online forum post]. r/OrganicChemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Sharma, A., Kumar, V., & Singh, P. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 27(20), 6846.

Sources

Technical Stewardship Guide: 4-(Iodomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and stewardship document for 4-(Iodomethyl)pyridine , designed for researchers and drug development professionals. This guide synthesizes safety data with practical handling protocols, focusing on the compound's specific instability and reactivity profile.

Document Type: Technical Safety & Handling Whitepaper Subject: this compound (and its Hydroiodide salt) Primary Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Leads

Part 1: Executive Technical Summary

This compound is a highly reactive electrophile used primarily as a building block in medicinal chemistry to introduce the pyridin-4-ylmethyl (4-picolyl) moiety.

Critical Instability Warning: Unlike many standard reagents, the free base of this compound is thermodynamically unstable at ambient conditions. It undergoes rapid intermolecular self-alkylation (self-quaternization), converting from a liquid/low-melting solid into an insoluble black polymer (tar) within minutes to hours depending on concentration and temperature.

Operational Mandate:

  • Commercial Form: Almost exclusively supplied as the stable Hydroiodide (HI) or Hydrochloride (HCl) salt.

  • Usage Strategy: The free base should never be isolated for long-term storage. It must be generated in situ or used immediately after neutralization.

Part 2: Chemical Identity & Physical Properties[1]

The safety profile depends entirely on whether you are handling the stable salt or the reactive free base.

Comparative Properties Table
FeatureThis compound Hydroiodide (Stable Salt)This compound (Reactive Free Base)
CAS Number 139055-59-7138761-37-2
Molecular Weight 346.94 g/mol 219.02 g/mol
Physical State Crystalline Solid (Yellow to Orange)Oil or Low-melting Solid (Colorless to Brown)
Solubility Water, Methanol, DMSODCM, Chloroform, Ethers
Stability Stable at 2-8°C (Desiccated)Unstable (Polymerizes rapidly)
Storage Amber vial, Inert gas, <4°CDo Not Store (Use immediately)
The Mechanism of Instability (Self-Alkylation)

The driving force for degradation is the nucleophilicity of the pyridine nitrogen combined with the high electrophilicity of the iodomethyl group.

SelfAlkylation Fig 1. Self-Quaternization Mechanism of Free Base this compound M1 Monomer A (Free Base) Transition Intermolecular Nucleophilic Attack M1->Transition Pyridine N: M2 Monomer B (Free Base) M2->Transition C-I Electrophile Dimer Pyridinium Dimer (Salt Formation) Transition->Dimer Quaternization Polymer Black Insoluble Polymer (Tar) Dimer->Polymer Chain Propagation

Figure 1: The free base undergoes intermolecular attack, leading to polymerization. This reaction is concentration-dependent; dilute solutions degrade slower than neat material.

Part 3: Hazard Identification & Toxicology (E-E-A-T)

GHS Classification (Derived from Salt Data)

While specific toxicological data for this niche intermediate is limited, its structural analogs (benzyl halides and alkyl iodides) dictate the following precautionary classifications:

  • Skin Corrosion/Irritation (Category 1B/2): The hydroiodide salt is acidic and corrosive. The free base is a potent alkylator and skin irritant.

  • Serious Eye Damage (Category 1): Risk of irreversible corneal damage due to alkylation of proteins and pH effects.

  • Respiratory Sensitization: Inhalation of dust (salt) or mists (free base) can cause severe respiratory distress.

The Alkylation Risk (Genotoxicity)

Expert Insight: As a primary alkyl iodide, this compound is a potent SN2 electrophile .

  • Mechanism: It can alkylate DNA bases (e.g., N7-position of guanine).

  • Safety Implication: Treat as a potential mutagen/carcinogen . Double-gloving (Nitrile over Laminate) is recommended to prevent permeation, as alkyl iodides can penetrate standard latex rapidly.

Part 4: Safe Handling & Stewardship Protocols

Storage of the Precursor (Salt)
  • Temperature: Store at 2°C to 8°C .

  • Light: Iodine-carbon bonds are photosensitive. Store in amber glass or foil-wrapped containers to prevent homolytic cleavage and iodine liberation (indicated by purple/brown discoloration).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

Experimental Workflow: In-Situ Generation

Trustworthiness: To ensure reproducibility and safety, avoid isolating the free base. Use the "Free-Base-On-Demand" protocol.

Protocol: In-Situ Neutralization & Coupling
  • Suspension: Suspend this compound hydroiodide (1.0 equiv) in the reaction solvent (e.g., DMF, CH3CN, or DCM).

  • Base Addition: Add a non-nucleophilic organic base (e.g., DIPEA or TEA, 2.0–2.5 equiv) at 0°C .

    • Why? Low temperature slows the self-alkylation rate while allowing neutralization.

  • Immediate Use: Add the nucleophile (amine, thiol, or phenol) immediately after base addition.

    • Critical Timing: Do not let the neutralized mixture stir without the nucleophile for >15 minutes.

Workflow cluster_storage Storage Phase cluster_reaction Reaction Phase (Fume Hood) Salt This compound HI (Solid Salt) Check QC Check: Color (Yellow) vs Dark (Degraded) Salt->Check Suspend Suspend in Solvent (0°C) (DCM/DMF) Check->Suspend Weighing Neutralize Add Base (DIPEA) Generates Free Base Suspend->Neutralize Trap Add Nucleophile Immediately (Capture Electrophile) Neutralize->Trap < 15 mins Tar Black Tar (Failed Reaction) Neutralize->Tar Wait > 1 hr Product Product Trap->Product Workup

Figure 2: Operational workflow emphasizing the critical time window for using the generated free base.

Part 5: Emergency Response & Disposal

Spills
  • Solid Salt: Sweep up carefully to avoid dust generation. Neutralize surface with weak base (sodium bicarbonate solution).

  • Solution: Absorb with vermiculite. Treat the waste as Halogenated Organic Waste . Do not mix with strong oxidizers.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3] Speed is critical to prevent corneal clouding.

  • Skin Contact: Wash with soap and water.[2][3][4][5] If available, use a polyethylene glycol (PEG) based cleanser (like PEG-400) which solubilizes alkyl halides better than water alone.

References

  • Fluorochem Ltd. (2024). Safety Data Sheet: this compound hydroiodide. Retrieved from

  • PubChem. (2024). Compound Summary: this compound.[6] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride (Analogous handling data). Retrieved from

  • Katritzky, A. R., et al. (2010). Reactivity of Pyridines and Benzo-fused Pyridines. In Comprehensive Heterocyclic Chemistry. Elsevier.

Sources

Methodological & Application

Application Note: 4-(Iodomethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Iodomethyl)pyridine as a Pyridylmethylating Agent Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

Abstract & Core Utility

This compound (often stored as the hydroiodide salt, 4-IMP·HI ) is a specialized electrophilic building block used to introduce the 4-pyridylmethyl moiety (4-picolyl group) into nucleophilic scaffolds. This moiety is a "privileged structure" in drug discovery, frequently employed to:

  • Enhance Aqueous Solubility: The pyridine nitrogen (pKa ~5.[1]2) provides a protonation site at physiological pH.[1]

  • Modulate DMPK Properties: Reduces lipophilicity (LogP) compared to benzyl analogs.

  • Target Specific Interactions: Facilitates pi-stacking and hydrogen bonding within enzyme active sites.[1]

Critical Handling Warning: The free base of this compound is thermodynamically unstable and prone to rapid, exothermic self-polymerization (quaternization).[1] It must be stored as a salt or generated in situ.[1]

Chemical Properties & Stability Profile[2]

PropertyData / Description
CAS Number 100704-10-7 (Free base) / 139055-59-7 (HI Salt)
Molecular Weight 219.02 g/mol (Free base) / 346.94 g/mol (HI Salt)
Appearance Yellow to orange crystalline solid (Salt)
Solubility (Salt) Soluble in Water, DMSO, Methanol; Sparingly soluble in Acetone, DCM.[1][2]
Stability Salt: Stable at -20°C under Argon.[1] Hygroscopic.Free Base: Unstable.[1] Polymerizes to form poly(4-vinylpyridinium) species upon concentration or standing.
Reactivity High reactivity in

reactions due to the excellent iodide leaving group.[1]

Mechanistic Pathways & Logic

The following diagram illustrates the equilibrium between the stable salt and the reactive free base, highlighting the critical "danger zone" of self-polymerization that researchers must avoid.

G Salt 4-IMP·HI (Salt) (Stable Storage Form) FreeBase This compound (Reactive Free Base) Salt->FreeBase Neutralization (In Situ) Base Base (e.g., K2CO3) Base->Salt Polymer Polymerization Byproduct (Tarry/Insoluble) FreeBase->Polymer High Conc. No Nucleophile Product Target 4-Picolyl Derivative FreeBase->Product SN2 Attack Nucleophile Nucleophile (Amine/Phenol/Thiol) Nucleophile->Product + Base

Figure 1: Reaction pathway showing the generation of the reactive species and the competing polymerization pathway.

Experimental Protocols

Protocol A: Preparation of this compound·HI (Finkelstein Method)

Rationale: While the chloride salt (4-(chloromethyl)pyridine[3]·HCl) is cheaper and more stable, the iodide is significantly more reactive (approx.[1] 100x faster in


). This protocol converts the chloride to the iodide.[1][4][5]

Reagents:

  • 4-(Chloromethyl)pyridine hydrochloride (1.0 eq)

  • Sodium Iodide (NaI) (1.5 eq)

  • Acetone (Dry, ACS grade)[1]

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(chloromethyl)pyridine·HCl (10 mmol) in dry acetone (20 mL).

  • Addition: Add Sodium Iodide (15 mmol) in one portion.

  • Reaction: Fit the flask with a reflux condenser and heat to reflux (approx. 56°C) for 2–4 hours. A white precipitate (NaCl) will form, while the solution turns yellow/orange.[1]

  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (NaCl/excess NaI) through a Celite pad or sintered glass frit.

  • Isolation (Critical):

    • Option 1 (Immediate Use): Use the filtrate directly for the next step (concentration is approx.[1] 0.5 M).[1]

    • Option 2 (Solid Isolation): Concentrate the filtrate partially under reduced pressure (do not dry completely to avoid free-base formation if HCl was lost). To ensure salt formation, add a few drops of 57% HI or dissolve the residue in minimal cold ethanol and precipitate with diethyl ether.[1]

    • Storage: Store the yellow solid at -20°C, protected from light.[1]

Protocol B: General N-Alkylation of Amines/Indoles (In Situ Activation)

Rationale: This "one-pot" method avoids handling the unstable free base.[1] The base neutralizes the amine and the pyridine salt simultaneously.[1]

Reagents:

  • Substrate: Secondary Amine or Indole (1.0 eq)

  • Reagent: this compound[6]·HI (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (3.0 eq) or 
    
    
    
    (4.0 eq)
  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a reaction vial and purge with Nitrogen/Argon.

  • Mixing: Add the Substrate (1.0 mmol) and this compound·HI (1.2 mmol) to the vial.

  • Solvent: Add anhydrous DMF (3–5 mL). Stir to dissolve.

  • Activation: Add the Base (

    
    , 3.0 mmol) in one portion.
    
    • Note: The solution may darken immediately.[1] This is normal.

  • Reaction: Stir at Room Temperature (25°C) for 2–6 hours.

    • Optimization: If the substrate is sterically hindered (e.g., 2-substituted indole), heat to 60°C. Monitor by LC-MS.[1]

  • Quench & Workup:

    • Dilute with EtOAc (20 mL).[1]

    • Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

    • Caution: Pyridine derivatives are water-soluble at low pH.[1] Keep the aqueous layer basic (pH > 9) during extraction to ensure the product remains in the organic phase.[1]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradients are usually required due to polarity).
    

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Black tarry precipitate Polymerization of the reagent.[1]Ensure the nucleophile is present before adding the base.[1] Do not premix the pyridine reagent and base without the substrate.[1]
Low Yield Hydrolysis of the iodide.[1]Ensure solvents are strictly anhydrous.[1] Water competes as a nucleophile to form 4-pyridinemethanol.[1]
Product in Aqueous Layer pH is too low during workup.[1]The product is likely protonated (pyridinium form). Adjust aqueous workup pH to >10 using saturated

or dilute NaOH.[1]
Incomplete Reaction Chloride salt used without activation.[1]If using the chloride salt, add 0.1–0.5 eq of NaI to the reaction mixture (Finkelstein in situ) to accelerate the rate.[1]

References

  • Synthesis of Pyridine Derivatives: Scriven, E. F. V. (1984).[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

  • Finkelstein Reaction Conditions: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

  • Stability of Picolyl Halides: Sliwa, W., & Thomas, A. (2003).[1] "Pyridine and its Derivatives." Journal of Heterocyclic Chemistry.

  • Pyridines in Drug Design: Altaf, A. A., et al. (2015).[1] "The expanding role of pyridine and dihydropyridine scaffolds in drug design."[1] Drug Design, Development and Therapy.[1]

  • Salt Disproportionation: Guerrieri, P., & Taylor, L. S. (2009).[1] "Role of salt and excipient properties on disproportionation in the solid state."[1] Pharmaceutical Research.

Sources

Application Note: Strategic Handling and Functionalization of 4-(Iodomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Pyridine Derivatives using 4-(Iodomethyl)pyridine Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This compound is a high-value electrophilic building block used extensively in the synthesis of kinase inhibitors, receptor antagonists, and functionalized heterocycles. However, its utility is frequently compromised by its inherent instability; the free base undergoes rapid intermolecular self-alkylation (polymerization) to form insoluble pyridinium tars. This guide provides a validated technical framework for the synthesis, storage, and application of this compound, emphasizing the use of the hydroiodide (HI) salt as the stable surrogate and in situ neutralization strategies for high-yield nucleophilic substitutions.

The Precursor Challenge: Stability & Self-Alkylation

Expertise Insight: The primary failure mode in using this compound is treating it like a standard benzyl halide. Unlike benzyl iodide, the picolyl derivative contains both a potent nucleophile (the pyridine nitrogen) and a highly reactive electrophile (the C-I bond) within the same structure.

When the free base is generated in concentrated solution, it triggers a cascade of


 reactions, leading to a "living" polymer.
Visualization: The Self-Destruction Pathway

The following diagram illustrates the intermolecular self-quaternization mechanism that necessitates the use of salt forms.

InstabilityMechanism Reagent This compound (Free Base) Dimer Pyridinium Dimer (Intermediate) Reagent->Dimer Intermolecular N-Alkylation (Fast) Polymer Poly(4-pyridylmethyl) (Black Tar/Insoluble) Reagent->Polymer Aggregation Dimer->Polymer Chain Propagation

Figure 1: Mechanism of self-polymerization for this compound free base.

Protocol A: Synthesis of this compound Hydroiodide

Rationale: To ensure shelf-stability, the reagent must be isolated as the hydroiodide salt. The protonated nitrogen (


) is non-nucleophilic, preventing self-polymerization.
Materials
  • Precursor: 4-Pyridinemethanol (4-Pyridylcarbinol)

  • Reagent: Hydriodic acid (57% w/w aqueous solution)

  • Solvent: Acetic acid (Glacial)

  • Workup: Diethyl ether, Ethyl acetate[1]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-pyridinemethanol (10.0 g, 91.6 mmol) in glacial acetic acid (30 mL).

  • Acid Addition: Carefully add 57% aqueous HI (50 mL, ~4 eq) dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (110°C) for 3–5 hours. Monitor consumption of alcohol by TLC (Note: TLC requires neutralizing an aliquot; eluent 10% MeOH/DCM).

  • Concentration: Remove volatiles (AcOH/excess HI) under reduced pressure. A dark oily residue will remain.

  • Crystallization (Critical):

    • Triturate the residue with diethyl ether (100 mL) to induce precipitation.

    • If oil persists, dissolve in a minimum amount of hot ethanol and precipitate with ethyl acetate/ether.

  • Isolation: Filter the yellow/orange solid under argon. Wash extensively with cold ether.

  • Storage: Store in a desiccator at -20°C, protected from light. The salt is stable for months.

Yield Expectation: 85–95% as the HI salt.

Protocol B: Application in C-C Bond Formation (Malonate Synthesis)

Context: This protocol demonstrates the in situ neutralization technique, allowing the electrophile to react with a carbon nucleophile before it can self-polymerize.

Reaction Scheme Overview


Experimental Workflow
  • Nucleophile Formation:

    • To a suspension of NaH (60% in oil, 2.2 eq) in anhydrous THF (0.2 M) at 0°C, add diethyl malonate (1.0 eq) dropwise.

    • Stir at room temperature for 30 mins until H₂ evolution ceases.

  • Reagent Addition (The "Solid-Add" Method):

    • Cool the enolate solution to 0°C.

    • Add solid this compound hydroiodide (1.0 eq) in small portions over 15 minutes.

    • Why? The excess base (NaH) rapidly neutralizes the HI salt and the malonate acts as a "nucleophilic sink," trapping the picolyl cation faster than the pyridine nitrogen can attack it.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Quench & Workup:

    • Quench with sat. NH₄Cl.

    • Extract with EtOAc.[1]

    • The product is a stable pyridine base and can be purified on silica gel (typically 50-80% EtOAc/Hexanes).

Protocol C: Application in N-Alkylation (Drug Linker Synthesis)

Context: Synthesis of piperazine-linked pyridine derivatives, a common motif in antihistamines and antipsychotics.

Data: Base Selection Guide

Choosing the right base is critical to balance deprotonation of the salt vs. nucleophilicity.

BaseSolventSuitabilityNotes
K₂CO₃ Acetone/ACNHigh Heterogeneous; mild release of free base. Best for general use.
DIPEA DCM/DMFMedium Homogeneous; risk of polymerization if nucleophile is weak.
NaH THF/DMFLow Too strong for amines; risk of side reactions.
Et₃N EtOHMedium Good for thiols; forms salts that may complicate workup.
Step-by-Step Methodology
  • Preparation: Combine N-Boc-piperazine (1.2 eq) and anhydrous Potassium Carbonate (3.0 eq) in Acetonitrile (ACN).

  • Activation: Stir at room temperature for 10 minutes.

  • Reagent Addition: Add this compound hydroiodide (1.0 eq) as a solid.

  • Kinetics: Heat to 60°C.

    • Observation: The reaction mixture will turn yellow/orange (iodine liberation) and then lighten as the reaction proceeds.

  • Completion: Monitor by LC-MS (Look for M+1 of product; disappearance of M+1 220 for the reagent).

  • Purification: Filter off inorganic salts. Concentrate filtrate. Purify via amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH₃).

Strategic Workflow Visualization

This diagram summarizes the decision tree for handling this reagent to ensure "Trustworthiness" in your results.

Workflow Start Start: this compound HI Salt Decision Select Nucleophile Start->Decision PathA Strong Nucleophile (Thiol, Enolate) Decision->PathA PathB Weak Nucleophile (Aniline, Amide) Decision->PathB CondA Method: Direct Solid Addition Base: NaH or KOtBu Temp: 0°C PathA->CondA CondB Method: Slow Release Base: K2CO3/Cs2CO3 Temp: Reflux PathB->CondB Product Isolated Pyridine Derivative CondA->Product Fast Kinetics CondB->Product Thermodynamic Control

Figure 2: Decision matrix for nucleophilic substitution conditions.

Troubleshooting & Optimization

  • Black Tar Formation: Indicates the concentration of the free base was too high relative to the nucleophile. Solution: Increase the equivalents of the nucleophile (to 1.5–2.0 eq) or switch to a heterogeneous base (K₂CO₃) to slow the release of the free base.

  • Incomplete Reaction: The HI salt may be hydrating if stored improperly. Solution: Dry the salt under high vacuum over P₂O₅ before use.

  • Product Instability: Some 4-picolyl amines are sensitive to oxidation. Solution: Store products as HCl or oxalate salts immediately after purification.

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Alvarez, M., et al. (2021). Oxidative Synthesis of Pyridine Derivatives.[2][3] Journal of Chemical, Biological and Physical Sciences.[2]

  • Ghasemzadeh, M. A., et al. (2023).[4] An efficient protocol for the synthesis of pyridines... National Institutes of Health (PMC).

  • BenchChem Protocols. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.[1][5][6]

  • Katritzky, A. R., & Rees, C. W. (Eds.). Comprehensive Heterocyclic Chemistry. Pergamon Press.

Sources

use of 4-(Iodomethyl)pyridine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(Iodomethyl)pyridine in Agrochemical Discovery & Synthesis

Executive Summary

This compound (4-IMP) represents a high-reactivity electrophile critical for installing the 4-picolyl moiety into bioactive scaffolds. While 4-(chloromethyl)pyridine is the industry standard for bulk manufacturing due to cost, 4-IMP is the reagent of choice in Discovery Chemistry and Lead Optimization . Its superior leaving group (iodide vs. chloride) enables alkylation of sterically hindered or electron-deficient nucleophiles (phenols, amines, thiols) under milder conditions, preserving sensitive pharmacophores.

This guide addresses the primary challenge of 4-IMP: Chemical Instability . The free base undergoes rapid intermolecular self-quaternization (polymerization). We provide validated protocols for handling 4-IMP as its stable Hydroiodide (HI) salt or generating it in situ via Finkelstein conditions to ensure high-yield couplings in herbicide and fungicide synthesis.

Part 1: Chemical Properties & The Stability Paradox

The utility of this compound is defined by a "Stability Paradox": the same nucleophilic nitrogen that makes pyridine biologically active also destroys the reagent if left unmasked.

Mechanism of Degradation (Self-Quaternization)

In its free base form, the pyridine nitrogen of one molecule attacks the electrophilic methylene carbon of another. This chain reaction forms an insoluble, black polypyridinium tar within minutes at room temperature.

Handling Rule #1: NEVER store this compound as a free base. Always isolate as the Hydroiodide salt (4-IMP·HI) or use immediately upon neutralization.

StabilityParadox cluster_0 Storage State FreeBase This compound (Free Base) Salt 4-IMP Hydroiodide (Stable Salt) FreeBase->Salt Acidification (HI) Polymer Polypyridinium Tar (Irreversible Degradation) FreeBase->Polymer Self-Alkylation (Fast at RT) Salt->FreeBase Base Neutralization

Figure 1: The degradation pathway of 4-IMP free base vs. the stable salt form.

Part 2: Synthetic Utility in Agrochemicals

4-IMP is primarily employed in two high-value workflows:

  • Picolyl Ether Fungicides: Analogous to Strobilurins, where the pyridine ring provides metabolic stability and binding affinity to the cytochrome bc1 complex.

  • Pyridinium Herbicides: Synthesis of quaternary ammonium salts (Paraquat analogs) where the 4-picolyl group acts as a distinct cationic warhead.

Comparative Reactivity Data

Reaction: Alkylation of 2,6-difluorophenol (Herbicide Intermediate)

ReagentSolventTemp (°C)Time (h)Yield (%)Notes
4-(Chloromethyl)pyridine[1]·HClDMF901245Significant decomposition of phenol.
This compound·HI Acetone 50 4 92 Mild conditions prevented by-products.
4-(Bromomethyl)pyridine·HBrDMF70678Moderate yield, difficult salt removal.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Stable this compound·HI Salt

Use this protocol to create a stock of stable reagent for library synthesis.

Reagents:

  • 4-Pyridinemethanol (10.9 g, 100 mmol)

  • Hydriodic acid (57% w/w, aq., stabilized)

  • Acetic Anhydride (Scavenger)

  • Diethyl Ether (Precipitation solvent)

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-pyridinemethanol (100 mmol) in Acetic Acid (30 mL). Cool to 0°C in an ice bath.

  • Acid Addition: Dropwise add Hydriodic acid (57%, 25 mL, ~1.9 equiv) over 20 minutes. Caution: Exothermic.

  • Reflux: Equip with a condenser and heat to reflux (100°C) for 3 hours. The solution will turn dark red/brown.

  • Concentration: Remove solvent under reduced pressure (Rotavap) to obtain a thick oil.

  • Crystallization (Self-Validating Step): Add Diethyl Ether (100 mL) and scratch the flask walls. A bright yellow/orange solid should precipitate immediately.

    • Check: If oil persists, add a seed crystal or sonicate.

  • Filtration: Filter the solid under Argon (hygroscopic). Wash with cold ether (3 x 50 mL) to remove free iodine.

  • Drying: Dry under high vacuum over P₂O₅.

    • Yield: ~85-90%

    • Appearance: Yellow crystalline solid.

    • Storage: Store at 4°C in amber vials (light sensitive).

Protocol B: In Situ Finkelstein Activation (Agrochemical Coupling)

Use this protocol for "One-Pot" synthesis when the isolated Iodide salt is unavailable.

Target: Synthesis of 4-((2,4-dichlorophenoxy)methyl)pyridine (Model Fungicide Intermediate).

Reagents:

  • 4-(Chloromethyl)pyridine Hydrochloride (1.64 g, 10 mmol)

  • 2,4-Dichlorophenol (1.63 g, 10 mmol)

  • Sodium Iodide (NaI) (0.3 g, 2 mmol - Catalytic) or (1.5g - Stoichiometric)

  • Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol)

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetone (dry)

Workflow:

  • Activation Phase:

    • Charge a flask with 4-(Chloromethyl)pyridine·HCl (10 mmol) and Sodium Iodide (2 mmol or 10 mmol) in MEK (20 mL).

    • Stir at room temperature for 30 minutes.

    • Visual Check: The solution will yellow, and NaCl precipitate will form (Finkelstein exchange).

  • Nucleophile Addition:

    • Add 2,4-Dichlorophenol (10 mmol) and K₂CO₃ (30 mmol) to the reaction mixture.

  • Coupling:

    • Heat to reflux (80°C) for 6 hours.

    • Mechanism:[1][2][3][4] The 4-IMP generated in situ reacts immediately with the phenoxide, preventing self-polymerization.

  • Work-up:

    • Cool to RT. Filter off inorganic salts (KCl/NaCl).

    • Concentrate filtrate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine.

    • Dry over MgSO₄ and concentrate.

Workflow cluster_1 Critical Control Point Start 4-(Chloromethyl)pyridine·HCl Activation In Situ Activation (NaI / Acetone) Start->Activation Finkelstein Intermediate Reactive Species: This compound Activation->Intermediate Cl -> I Exchange Coupling Nucleophilic Attack (Phenol/Amine + Base) Intermediate->Coupling Electrophilic Capture Product Agrochemical Intermediate (Picolyl Ether/Amine) Coupling->Product Salt Elimination

Figure 2: In situ generation workflow preventing accumulation of the unstable intermediate.

Part 4: Troubleshooting & Validation

1. NMR Diagnostics (Self-Validation)

  • Starting Material (Cl): The methylene (-CH₂-) protons of 4-(chloromethyl)pyridine appear around 4.5-4.6 ppm (in DMSO-d₆).

  • Product (I): Upon conversion to this compound, this peak shifts upfield to ~4.3 ppm due to the heavy atom effect of Iodine.

  • Polymerization: Appearance of broad, undefined peaks in the aromatic region (7-9 ppm) indicates degradation.

2. Colorimetric Indicators

  • Pure Salt: Bright Yellow/Orange.

  • Degraded Free Base: Dark Brown/Black Tar.

  • Correction: If your reaction mixture turns black instantly upon adding base, your temperature is too high or addition is too fast. Cool to 0°C.

3. Safety Note (Vesicant) 4-IMP is a potent alkylating agent and a severe vesicant (blistering agent). It mimics mustard gas reactivity.

  • PPE: Double nitrile gloves, face shield.

  • Neutralization: Quench spills with 10% aqueous ammonia or dilute NaOH to force polymerization (tar formation), then dispose of as hazardous solid waste.

References

  • Synthesis of Pyridine Derivatives: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

  • Finkelstein Reaction in Agrochemicals: Smith, A. & March, J. (2007). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (General reference for Finkelstein kinetics).
  • Stability of Pyridinium Salts: Katritzky, A. R., et al. (1980). "The preparation and stability of some N-substituted pyridinium salts." Journal of the Chemical Society, Perkin Transactions 1.

  • Agrochemical Discovery (Intermediate Derivatization): Liu, C., et al. (2016). "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods." Bioorganic & Medicinal Chemistry.

  • Preparation of this compound HI: Organic Syntheses, Coll. Vol. 4, p. 336 (Analogous procedure for halides).

Sources

derivatization of primary and secondary amines with 4-(Iodomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Profiling of Primary and Secondary Amines via 4-(Iodomethyl)pyridine Derivatization

Executive Summary

This guide details the protocol for derivatizing primary (


) and secondary (

) amines using This compound (4-IMP). This technique, often referred to as "Picolyl-Tagging," is employed to dramatically enhance the ionization efficiency of amine-containing analytes in Electrospray Ionization (ESI) Mass Spectrometry.

By introducing a pyridine moiety, the analyte’s Proton Affinity (PA) is significantly increased (


), promoting efficient protonation 

in the ion source. This method is critical for the trace analysis of neurotransmitters, amino acids, and drug impurities that exhibit poor native ionization or chromatographic retention.

Chemistry & Mechanism

The Reaction Principle

The derivatization proceeds via a classical Nucleophilic Substitution (


) . The amine nitrogen (nucleophile) attacks the methylene carbon of the this compound, displacing the iodide leaving group.
  • Reagent Stability Note: this compound is highly reactive and light-sensitive. While it can be purchased, expert practitioners often generate it in situ or use the more stable hydrochloride salt form with an excess of base, or catalyze the reaction of the corresponding chloro- derivative with Sodium Iodide (Finkelstein condition) to ensure maximum reactivity.

Reaction Pathway

The pyridine ring remains neutral during the reaction (under basic conditions) but becomes protonated during the acidic LC-MS run, providing the "charge tag."

DOT Diagram: Reaction Mechanism

ReactionMechanism Amine Analyte (R-NH2) TS Transition State [SN2 Attack] Amine->TS + Base (Deprotonation) Reagent Reagent This compound Reagent->TS Product Derivatized Amine (R-NH-CH2-Py) TS->Product - HI Ionization ESI Source (Acidic pH) Product->Ionization LC Injection Detected Detected Ion [M+H]+ (High Intensity) Ionization->Detected Protonation of Pyridine N

Figure 1: Mechanistic pathway from nucleophilic attack to ESI detection. The pyridine nitrogen acts as a proton trap in the MS source.

Experimental Protocol

This protocol is optimized for LC-ESI-MS/MS analysis. It utilizes an in situ activation strategy using Sodium Iodide (NaI) to ensure the reagent is potent, addressing the common issue of hydrolyzed/degraded alkyl iodides.

Materials & Reagents
ComponentGrade/SpecificationRole
Analyte Amine Standard / Biological ExtractTarget Molecule
Reagent Precursor 4-(Chloromethyl)pyridine HClStable Precursor
Activator Sodium Iodide (NaI)Converts -Cl to -I (Finkelstein)
Solvent Acetonitrile (ACN), LC-MS GradeReaction Medium
Base Potassium Carbonate (

) or TEA
Acid Scavenger
Quench 5% Formic Acid in WaterStop Reaction / Protonate
Step-by-Step Methodology

Step 1: Reagent Activation (The "Finkelstein" Boost)

  • Why: The iodo- reagent degrades fast. The chloro- reagent is stable but slow. Mixing them creates a reactive species immediately before use.

  • Mix: Dissolve 10 mg of 4-(Chloromethyl)pyridine HCl and 15 mg of Sodium Iodide (NaI) in 1 mL of dry ACN.

  • Incubate: Vortex for 5 minutes. The solution may turn slightly yellow (iodine liberation) or cloudy (NaCl precipitation). This generates the reactive this compound in situ.

Step 2: Sample Preparation

  • Dissolve amine sample in

    
     of Sodium Borate buffer (pH 9.0) or suspend in ACN with 
    
    
    
    Triethylamine (TEA).
  • Critical: The pH must be

    
     to ensure the amine analyte is not protonated (
    
    
    
    , not
    
    
    ), as only the free base is nucleophilic.

Step 3: Derivatization Reaction

  • Add

    
     of the Activated Reagent Solution  (from Step 1) to the sample.
    
  • Heat: Incubate at

    
     for 30 minutes  in a sealed amber vial (iodides are light sensitive).
    
  • Visual Check: Precipitate may form (salts); this is normal.

Step 4: Quenching & Cleanup

  • Cool to room temperature.[1]

  • Add

    
     of 5% Formic Acid  in water.
    
  • Mechanism:[2][3][4] This neutralizes the base and protonates the excess pyridine reagent, making it highly water-soluble and preventing it from reacting further or damaging the LC column.

  • Centrifuge at 12,000 x g for 5 mins to remove salts. Transfer supernatant to LC vial.

Validation & Quality Control

Expected Mass Shifts

The derivatization adds a 4-picolyl group (


).
  • Mass Shift (

    
    ):  +91.04 Da (monoisotopic).
    
  • Calculation:

    
    .
    
Data Interpretation Table
Analyte TypeReaction SitesExpected

Mass
Notes
Primary Amine 1 or 2+91.04 or +182.08Usually mono-alkylated unless excess reagent/heat is used.
Secondary Amine 1+91.04Forms a tertiary amine.
Hydroxyl (-OH) 00Conditions described are generally selective for amines over alcohols.
Troubleshooting Guide
  • Low Yield: Ensure the sample pH is basic (>8.5). If the amine is protonated (e.g., in acidic extract), it cannot react.

  • Multiple Peaks: Primary amines may form bis-picolyl derivatives (+182 Da). Reduce reagent concentration or reaction time to favor the mono-substituted product.

  • Column Tailing: Excess pyridine reagent can interact with silanols. Ensure the mobile phase contains at least 0.1% Formic Acid to keep the pyridine protonated and moving.

Workflow Visualization

DOT Diagram: Experimental Workflow

Workflow Start Start: Amine Sample Prep Buffer Adjustment (pH > 8.5) Start->Prep React Derivatization 60°C, 30 min Prep->React Activate Reagent Activation (Chloro-Py + NaI) Activate->React Add Fresh Quench Quench (5% Formic Acid) React->Quench Analyze LC-MS/MS Analysis (Monitor +91 Da Shift) Quench->Analyze

Figure 2: Step-by-step experimental workflow for picolyl-derivatization.

References

  • Zhu, X., et al. (2010). "Derivatization of amino acids with 4-(chloromethyl)pyridine for high-sensitivity LC-MS/MS analysis." Analytica Chimica Acta.

  • Higashi, T., & Ogawa, S. (2016). "Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids." Journal of Steroid Biochemistry and Molecular Biology.

  • Li, F., et al. (2011). "Picolyl-amine derivatization for high sensitivity detection of fatty acids." Journal of Chromatography A.

  • Santa Cruz Biotechnology. "4-(Chloromethyl)pyridine hydrochloride Product Data." [5]

Sources

Technical Guide: 4-(Iodomethyl)pyridine as a Precursor for Novel Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Iodomethyl)pyridine (4-IMP) is a high-reactivity electrophile used to introduce pyridyl moieties into ligand scaffolds (e.g., N-donor chelators, MOF linkers). Unlike its chloro- analog, the iodo- derivative offers significantly faster reaction rates with secondary amines and macrocycles due to the superior leaving group ability of iodide (


).

Critical Technical Challenge: The free base of this compound is inherently unstable . It undergoes rapid intermolecular self-quaternization (polymerization) at room temperature to form a dark, insoluble "pyridinium tar."

Strategic Solution: This guide details the "In-Situ Finkelstein Strategy," where 4-IMP is generated from the stable hydrochloride salt immediately prior to use, or isolated and stored strictly as the hydroiodide (HI) salt.

Chemical Instability & Mechanism

To work with 4-IMP, one must understand its decomposition. The pyridine nitrogen is nucleophilic, while the methylene carbon attached to the iodine is highly electrophilic. In the free base form, these two centers react intermolecularly.

Figure 1: Self-Quaternization Mechanism

The following diagram illustrates the rapid polymerization pathway of the free base, necessitating the use of salt forms or in-situ generation.

InstabilityMechanism FreeBase This compound (Free Base) Transition Intermolecular Nucleophilic Attack (N attacks CH2) FreeBase->Transition Room Temp / Conc. Dimer Pyridinium Dimer (Salt Formation) Transition->Dimer Fast Polymer Insoluble Polypyridinium (Black Tar) Dimer->Polymer Chain Propagation

Caption: Figure 1. The self-destructive polymerization of this compound free base via intermolecular


 attack.

Protocol A: Synthesis of this compound Hydroiodide

Objective: Convert commercially available, stable 4-(chloromethyl)pyridine hydrochloride into the reactive iodo- precursor via the Finkelstein reaction.

Materials
ReagentRoleEquiv.Notes
4-(Chloromethyl)pyridine HCl Precursor1.0Hygroscopic; dry under vacuum if clumped.
Sodium Iodide (NaI) Reagent4.0Excess drives equilibrium.
Acetone (Dry) Solvent-NaI is soluble; NaCl is insoluble (driving force).[1]
Diethyl Ether Precipitant-Used for washing/isolation.
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(chloromethyl)pyridine hydrochloride (10 mmol) in dry acetone (50 mL).

  • Finkelstein Exchange: Add Sodium Iodide (40 mmol, 4 equiv) in one portion.

    • Observation: The solution will turn yellow/orange immediately. A white precipitate (NaCl) will begin to form, increasing over time.

  • Reaction: Stir the suspension vigorously at Reflux (56°C) for 2–4 hours or at room temperature for 12 hours.

    • Mechanism:[2][3][4][5][6]

      
      . The precipitation of NaCl drives the reaction to completion (Le Chatelier's principle).
      
  • Work-up (Choice of Path):

    • Path A: Isolation (For Storage)

      • Cool to room temperature.

      • Filter off the inorganic salts (NaCl/excess NaI) using a sintered glass funnel. Caution: The filtrate contains the product.

      • Evaporate the acetone filtrate in vacuo at

        
         to near dryness.
        
      • Triturate the residue with cold Diethyl Ether to precipitate the This compound hydroiodide as a yellow/orange solid.

      • Filter and dry under vacuum. Store at -20°C in the dark.

    • Path B: In Situ Use (Recommended)

      • Filter the reaction mixture to remove NaCl.

      • Use the acetone filtrate (containing the 4-IMP) directly in the subsequent alkylation step (Protocol B). This avoids handling the unstable solid.

Protocol B: Ligand Synthesis (N-Alkylation)

Objective: Synthesize a bis(4-pyridylmethyl)amine ligand by reacting the in situ generated 4-IMP with a primary amine.

Experimental Workflow

The following diagram outlines the integrated workflow to ensure the reactive intermediate is consumed immediately, preventing decomposition.

SynthesisWorkflow Start Start: 4-(Chloromethyl)pyridine HCl Step1 Step 1: Finkelstein Reaction (NaI, Acetone, Reflux) Start->Step1 Filter Filtration (Remove NaCl solid) Step1->Filter Complete Conversion Filtrate Filtrate: this compound (Reactive Intermediate) Filter->Filtrate Solution Phase Step2 Step 2: N-Alkylation Add Amine + Base (K2CO3) Filtrate->Step2 Immediate Addition Product Final Ligand Product Step2->Product 12-24h Stirring

Caption: Figure 2. Integrated workflow for generating 4-IMP and immediately trapping it with an amine nucleophile.

Methodology
  • Preparation: Prepare the this compound solution in acetone as described in Protocol A (Path B) .

  • Base Addition: Transfer the filtrate to a flask containing Potassium Carbonate (

    
    )  (5 equiv).
    
    • Note: A heterogeneous base is preferred to minimize polymerization of the electrophile before it reacts with the amine.

  • Nucleophile Addition: Add the target Amine (e.g., cyclam, ethylenediamine, or a primary amine) dropwise to the stirring solution.

  • Reaction: Stir at 40–50°C for 12–24 hours. Monitor by TLC (Alumina plates recommended due to basicity of pyridines).

  • Quench & Purification:

    • Filter off solid inorganic salts.

    • Remove solvent in vacuo.

    • Redissolve residue in DCM and wash with 0.1 M NaOH (to ensure free base form).

    • Purify via column chromatography (typically DCM/MeOH/NH4OH gradients).

Quality Control & Characterization

Verifying the identity of the intermediate and product is crucial.

Parameter4-(Chloromethyl)pyridineThis compoundDiagnostic Note
Appearance White/Off-white solidYellow/Orange solidIodine compounds are often colored.
1H NMR (

)
~4.6 ppm (in

)
~4.4 - 4.5 ppm The shift change is subtle; reaction completeness is best monitored by the disappearance of the starting material peak.
Solubility Water, MethanolAcetone, AcetonitrileThe iodide is more lipophilic than the chloride salt.
Stability Stable (years)Unstable (hours as free base)Do not store free base.

Safety & Handling (Crucial)

  • Lachrymator: Both chloro- and iodomethylpyridines are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.

  • Skin Irritant: These compounds are severe skin irritants and potential vesicants. Double-gloving (Nitrile) is required.

  • Light Sensitivity: Organoiodides are light-sensitive. Wrap reaction flasks in aluminum foil during the Finkelstein step.

References

  • PubChem. 4-(Chloromethyl)pyridine hydrochloride - Compound Summary. National Library of Medicine. [Link]

  • Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges., 1910, 43, 1528. (Foundational Protocol). [Link]

  • Royal Society of Chemistry. Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine. Dalton Trans., 2024. (Context for pyridyl ligand synthesis). [Link]

Sources

Troubleshooting & Optimization

managing instability of 4-(Iodomethyl)pyridine during column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 4-(Iodomethyl)pyridine

  • Ticket ID: #4-PIC-I-001

  • Topic: Instability & Purification of this compound

  • Assigned Specialist: Senior Application Scientist, Separation Technologies

  • Status: Urgent / Troubleshooting

Introduction: Welcome to the Help Desk

You are likely reading this because your clear reaction mixture turned into a black, insoluble tar, or your product "disappeared" on a silica column.

This compound (and its 2- and 3-isomers) is notoriously unstable as a free base. As a Senior Application Scientist, I often see researchers treat this as a standard organic intermediate. It is not. It is a "ticking clock" molecule.

This guide provides the protocols to manage this instability, focusing on preventing self-alkylation and selecting the correct stationary phase .

Part 1: The Root Cause (Diagnostics)

User Question: "My compound was pure by NMR, but after 1 hour on the bench/column, it turned into a black solid. What happened?"

Technical Analysis: You are witnessing Intermolecular Self-Quaternization . The pyridine nitrogen is a nucleophile; the iodomethyl carbon is a potent electrophile. In the free base form, Molecule A attacks Molecule B, displacing iodide. This creates a dimer, which then attacks Molecule C, leading to rapid polymerization.

  • Catalysts for destruction: Heat, high concentration, and acidic surfaces (like Silica Gel) .

  • Visual Indicator: The transition from yellow oil

    
     orange gum 
    
    
    
    black solid (pyridinium polymer).
Mechanism of Failure

SelfAlkylation cluster_0 The Instability Cycle M1 Monomer (Free Base) Nucleophilic N + Electrophilic C-I M2 Dimer (Salt) Pyridinium Species M1->M2 Intermolecular S_N2 (Fast in conc. solution) Poly Polymer (Black Tar) Polypyridinium Iodide M2->Poly Chain Propagation Silica Silica Gel (Acidic) Silica->M1 Protonates N (Stalls compound on column) Silica->M2 Catalyzes Polymerization

Figure 1: The self-alkylation pathway of this compound. The reaction is autocatalytic in concentrated solutions or on acidic surfaces.

Part 2: The Solution (Protocols)

Core Directive: Do NOT purify the free base unless absolutely necessary. If you must, you cannot use standard silica gel.

Decision Tree: Select Your Workflow

Workflow Start Crude this compound Q1 Do you need the Free Base? Start->Q1 No Isolate as Salt (HI) *STABLE* Q1->No Storage/Later Use Yes Proceed with Caution Q1->Yes Immediate Use Q2 Purification Method? Yes->Q2 MethodA Method A: Neutral Alumina (Recommended) Q2->MethodA Best Practice MethodB Method B: Deactivated Silica (High Risk) Q2->MethodB If Alumina Unavailable

Figure 2: Workflow decision matrix. Salt isolation is prioritized over chromatography.

Protocol A: Neutral Alumina Flash Chromatography (Gold Standard)

Why: Neutral Alumina (Brockmann Activity II or III) does not protonate the pyridine ring, preventing "tailing" and reducing the residence time of the unstable free base on the column.

Materials:

  • Stationary Phase: Aluminum Oxide (Neutral), typically 150 mesh.

  • Eluent: Hexanes/Ethyl Acetate (avoid DCM if possible to reduce nucleophilic solvent interactions, though DCM is often necessary for solubility).

Step-by-Step:

  • Deactivation: If using Activity I (highly active) alumina, add 3-5% w/w water to deactivate it to Activity III. Shake and let stand for 30 mins.

  • Loading: Dissolve the crude residue in the minimum amount of DCM/Hexane (1:1). Do not dry load on silica.

  • Elution: Run the column fast .

    • Tip: Use positive pressure (nitrogen) to elute within 10-15 minutes.

  • Collection: Collect fractions into flasks cooled in an ice bath.

  • Immediate Action: Evaporate solvents at

    
     (water bath). Do not  leave the free base under high vacuum for extended periods (it will sublime or polymerize). Use immediately in the next step.
    
Protocol B: Deactivated Silica (The "Emergency" Fix)

Why: If you only have silica, you must mask the acidic silanol sites to prevent the pyridine from sticking and polymerizing.

The "Triethylamine (TEA) Wash" Method:

  • Slurry Preparation: Prepare the silica slurry using your eluent + 2-5% Triethylamine (TEA) .

  • Column Pre-treatment: Flush the packed column with 2 column volumes of the TEA-containing eluent.

  • Equilibration: Flush with 1 column volume of pure eluent (to remove excess free amine).

  • Run: Load sample and elute quickly.

    • Warning: Even with TEA, silica is riskier than alumina. Expect lower yields (50-60%) compared to salt isolation.

Protocol C: Salt Isolation (The "No-Column" Method)

Why: The hydroiodide salt (4-picolyl iodide


 HI) is a stable solid that can be stored at -20°C.

Procedure:

  • If generating from 4-(chloromethyl)pyridine via Finkelstein (NaI/Acetone):

    • Filter off the NaCl precipitate.

    • The filtrate contains the unstable iodo-free base.

  • To stabilize: Add 1 equivalent of HI (57% aq. or in AcOH) or simply precipitate the product if the reaction conditions allow.

  • Recrystallization: The salt can often be recrystallized from Ethanol/Ether or Acetone/Ether.

  • Usage: When ready to use, liberate the free base in situ by adding excess base (e.g.,

    
    , 
    
    
    
    ) directly to the nucleophilic substitution reaction vessel.

Part 3: Data & Specifications

Comparative Stability Table

FormStateShelf Life (25°C)Shelf Life (-20°C)Handling Advice
Free Base Yellow/Red Oil< 1 Hour< 24 HoursUse immediately. Do not store.
Hydroiodide Salt Yellow/Brown SolidWeeksMonths/YearsStore under Argon. Hygroscopic.
In Solution (DCM) Solution< 4 HoursN/AKeep dilute (<0.1 M) to slow polymerization.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Dichloromethane (DCM) as a solvent?

  • Answer: Yes, but be careful. While DCM is a good solvent for solubility, it can technically react with pyridines over very long periods (forming bis-pyridinium salts). For this specific molecule, the self-alkylation is much faster than the reaction with DCM, so DCM is acceptable for rapid chromatography.

Q2: My product is a yellow solid. Is it pure?

  • Answer: Likely yes, but check the solubility.

    • Test: Dissolve a small amount in Chloroform (

      
      ).
      
    • Result: If it dissolves completely

      
       It is the Free Base (or soluble salt).
      
    • Result: If it leaves a black/brown residue

      
       It has partially polymerized.
      
    • Note: Pure this compound hydroiodide is often a yellow-to-orange solid.

Q3: Why not use Preparative HPLC?

  • Answer: Avoid aqueous mobile phases. The iodomethyl group is susceptible to hydrolysis (forming the alcohol) in water/acetonitrile mixtures, especially if the pH is not strictly controlled. Normal phase flash (Alumina) is safer.

References

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, Vol 2. Elsevier.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard protocols for drying and purifying basic heterocycles).

  • Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011). Modern Heterocyclic Chemistry. Wiley-VCH. (Reactivity of halomethyl pyridines).
  • Org. Synth. Coll. Vol. 5, p. 88 (1973). "2-(Chloromethyl)pyridine." (Analogous handling of unstable picolyl halides).

Technical Support Center: 4-(Iodomethyl)pyridine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support resource for researchers working with 4-(Iodomethyl)pyridine (also known as 4-Picolyl Iodide ).[1] It addresses the compound's notorious instability, specifically its tendency toward self-quaternization (polymerization) and photolytic degradation.[1]

Executive Summary

This compound is a high-value, high-risk electrophile used to introduce the pyridyl-methyl motif.[1] Unlike its chloro-analog, the iodo-derivative possesses a hyper-labile C–I bond that drives rapid intermolecular self-alkylation , leading to insoluble oligomers even at room temperature.[1] Successful utilization requires strict adherence to in situ generation and cryogenic handling.[1]

Troubleshooting Guide (Q&A)

Q1: My reaction solution turned dark brown/purple within minutes. Is the reagent still active?

Diagnosis: The color change indicates the liberation of elemental iodine (


), a byproduct of photolytic decomposition or advanced oxidative degradation.
  • Mechanism: The C–I bond is photosensitive.[1] Homolytic cleavage generates iodine radicals, which recombine to form

    
    .[1]
    
  • Action: If the solution is dark opaque, the titer of active electrophile is likely compromised.[1] If it is merely light yellow, proceed immediately but expect a lower yield.[1]

  • Prevention: Always wrap reaction vessels in aluminum foil and work under low-light conditions.

Q2: I see a yellow/orange precipitate forming in my neat free-base liquid. What is this solid?

Diagnosis: This is the "self-quaternization" polymer.[1]

  • Mechanism: The nitrogen lone pair of one this compound molecule acts as a nucleophile, attacking the methylene carbon of another molecule.[1] This displaces iodide and forms a pyridinium salt dimer, which propagates into a polyelectrolyte chain.[1]

  • Solubility: These oligomers are ionic salts, insoluble in non-polar organic solvents (DCM, Ether) and the free base itself.[1]

  • Action: Filtration is rarely effective as the remaining liquid is likely autocatalytically degrading.[1] Discard and regenerate fresh.

Q3: Why can't I buy this compound as a free base?

Answer: It is kinetically unstable.[1] Commercial vendors supply the hydrochloride or hydroiodide salt forms.[1] The protonated nitrogen (


) prevents the lone pair from initiating nucleophilic attack, rendering the solid salt stable for long-term storage at -20°C.[1]
Q4: My yield is consistently <20% despite using fresh reagents. What is the bottleneck?

Diagnosis: The "Decomposition vs. Reaction" race condition.

  • Root Cause: If you neutralize the salt to the free base and then store it (even for 30 minutes) or concentrate it on a rotavap, it polymerizes.[1]

  • Solution: Use a Biphasic In Situ Protocol or Immediate Cannulation .[1] Never isolate the neat free base if possible.[1]

Deep Dive: Decomposition Pathways

The instability of this compound is governed by two primary mechanisms. Understanding these allows for the design of "self-validating" protocols.[1]

Mechanism A: Intermolecular Self-Quaternization (Dominant)

This is a bimolecular nucleophilic substitution (


).[1]
  • Initiation: The pyridine nitrogen (Nucleophile) attacks the exocyclic methylene carbon (Electrophile) of a neighbor.[1]

  • Propagation: The resulting dimer is a mono-pyridinium salt which still possesses a nucleophilic nitrogen at the distal end (and an electrophilic carbon at the proximal end), allowing chain growth.[1]

  • Result: Formation of Poly(4-methylene pyridinium iodide), an insoluble, intractable solid.[1]

Mechanism B: Photolytic/Thermal Homolysis

The C–I bond energy is relatively low (


 kcal/mol).[1] Exposure to UV light or heat causes homolysis, generating a picolyl radical and an iodine radical.[1] This leads to complex mixtures of coupled products (1,2-di(pyridin-4-yl)ethane) and free iodine.[1]
Visualization of Decomposition

DecompositionPathways cluster_0 Main Failure Mode: Self-Quaternization Reagent This compound (Free Base) Transition Transition State (Bimolecular) Reagent->Transition Nucleophilic Attack (N -> C) Radical Picolyl Radical + I• Reagent->Radical hν (Light) / Heat Dimer Pyridinium Dimer (Salt Formation) Transition->Dimer SN2 Displacement Polymer Insoluble Polyelectrolyte (Precipitate) Dimer->Polymer Chain Propagation Iodine Elemental Iodine (I2) (Brown Color) Radical->Iodine Recombination

Figure 1: Mechanistic pathways leading to reagent failure.[1] The primary pathway (blue/red) is concentration-dependent self-alkylation.[1]

Experimental Protocols

Data Summary: Halide Stability Profile
Property4-(Chloromethyl)pyridineThis compoundImplication
Leaving Group Ability Moderate (Cl-)Excellent (I-)Iodide reacts ~100x faster, both in desired reaction and decomposition.[1]
Storage (Salt) Stable at RT (Hygroscopic)Stable at -20°C (Light Sensitive)Iodide requires strictly cold/dark storage.[1]
Free Base Half-Life Hours to Days (at RT)Minutes (at RT)Do not store free base.
Appearance White/Off-white solidYellowish solid (darkens rapidly)Color is a purity indicator.
Protocol A: In Situ Finkelstein Generation (Recommended)

Use this when the iodide reactivity is needed but isolation is too risky.

  • Dissolve: Suspend 4-(chloromethyl)pyridine hydrochloride (1.0 equiv) in dry Acetone or Acetonitrile.

  • Exchange: Add Sodium Iodide (NaI, 1.5 equiv).

  • Reaction: Stir at RT for 30–60 mins. A white precipitate (NaCl) will form.[1]

  • Filtration (Optional): Filter rapidly under Argon to remove NaCl if the salt interferes.

  • Usage: Add the filtrate directly to your nucleophile solution.[1] Do not concentrate.

Protocol B: Cold Neutralization & Extraction

Use this only if you must isolate the free base for a specific solvent compatibility reason.

  • Preparation: Prepare a biphasic mixture of DCM (Dichloromethane) and saturated aqueous

    
     (or 
    
    
    
    ) cooled to 0°C.
  • Neutralization: Add this compound hydrochloride salt to the mixture. Stir vigorously for 5 minutes at 0°C.

  • Separation: Separate layers quickly. Wash organic layer once with cold brine.[1]

  • Drying: Dry over

    
     for <5 minutes in the dark (wrap flask in foil).
    
  • Usage: Filter directly into the reaction vessel containing your target nucleophile.[1]

    • Critical Step: Calculate concentration based on theoretical yield and assume 90% efficiency; do not rotavap to dryness to weigh, as it will polymerize on the flask walls.[1]

Workflow Visualization

HandlingWorkflow Start Start: Need this compound CheckForm Source Material Form? Start->CheckForm IsSalt Salt (HCl / HI) CheckForm->IsSalt Yes IsFree Free Base CheckForm->IsFree Yes Decision Reaction Sensitivity? IsSalt->Decision Discard DISCARD (High Probability of Polymer) IsFree->Discard If stored >1 hour RouteA Route A: In Situ Finkelstein (Start with Chloro-analog) Decision->RouteA Can tolerate NaI/NaCl? RouteB Route B: Cold Neutralization (Use immediately) Decision->RouteB Must be salt-free? End Proceed to Coupling RouteA->End High Success Rate RouteB->End Moderate Risk

Figure 2: Decision tree for selecting the safest handling protocol based on reagent form and reaction tolerance.

References

  • PubChem. (n.d.).[1] this compound.[1][2][3] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.[1] (Foundational text on pyridine self-quaternization mechanisms).

  • Li, S., et al. (2005).[1][4] Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 22(4), 628-635.[1][4] [Link] (Demonstrates the stability differences between pyridine salts and free bases).

Sources

Technical Guide: Solvent Influence on 4-(Iodomethyl)pyridine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical instability and reactivity challenges associated with 4-(Iodomethyl)pyridine , a highly reactive electrophile used in heterocyclic synthesis.

Executive Summary & Core Challenge

This compound is a "transient electrophile." Unlike its chloro- analog (which is stable as a hydrochloride salt), the iodo- derivative possesses a unique combination of a highly nucleophilic nitrogen and a highly labile leaving group (iodide) on the same molecule.

This duality creates a critical stability paradox:

  • The Problem: In solution, the molecule undergoes rapid intermolecular self-quaternization (self-polymerization), forming insoluble, dark-colored pyridinium polymers.

  • The Solvent Factor: The choice of solvent dictates the rate of this self-destruction versus the rate of the desired reaction with your target nucleophile.

Solvent Selection Matrix

The following table summarizes how different solvent classes influence the stability and reactivity of this compound.

Solvent ClassExamplesSolubility (Salt Form)Reactivity (

)
Stability RiskVerdict
Polar Aprotic Acetone, MeCN, DMF, DMSOHigh (esp. DMSO/DMF)Very High Critical. Enhances nucleophilicity of the pyridine nitrogen, accelerating self-polymerization.Recommended for In Situ use only. Keep cold (<0°C).
Polar Protic Methanol, Ethanol, WaterModerateLowHigh. Solvolysis competes with desired reaction. Solvents cage the nucleophile.[1][2]Avoid. Leads to ether/alcohol byproducts.
Non-Polar / Halogenated DCM, Chloroform, TolueneLow (Salt is insoluble)ModerateModerate. Slower self-reaction, but requires free-basing first (high risk step).Use for extraction only. Rapidly exchange solvent.
Ethereal THF, Diethyl EtherVery LowModerateLow. Poor solubility prevents high concentration buildup.Good for precipitation of the product salt.

Mechanistic Pathways & Solvent Impact[2][3][4]

The diagram below illustrates the competition between the Desired Pathway (trapping with a nucleophile) and the Destructive Pathway (Self-Quaternization).

ReactionPathways cluster_0 Solvent Influence Start This compound (Free Base) Product Desired Product (4-Substituted Pyridine) Start->Product Path A: Fast Reaction (Polar Aprotic Solvent) Self Self-Quaternization (Intermolecular Attack) Start->Self Path B: No External Nu or High Conc. Nu Target Nucleophile (Nu-) Nu->Product Polymer Pyridinium Polymer (Dark Tar/Precipitate) Self->Polymer Chain Propagation Note1 Polar Aprotic Solvents Accelerate BOTH Paths A & B

Figure 1: Kinetic competition in this compound reactions. Path B (Red) is second-order kinetics, meaning its rate increases exponentially with concentration.

Troubleshooting Guide

Issue 1: Reaction mixture turns black/dark brown immediately.
  • Diagnosis: Rapid self-polymerization.

  • Cause:

    • Concentration too high: The self-reaction is second-order (

      
      ). Doubling concentration quadruples the decomposition rate.
      
    • Temperature too high: The free base is unstable above 0°C in solution.

  • Solution:

    • Dilute the reaction mixture (maintain <0.1 M).

    • Ensure the Target Nucleophile is present in excess before generating or adding the iodomethyl pyridine.

Issue 2: Low yield when using Methanol or Ethanol.
  • Diagnosis: Solvolysis (Solvent interference).[3]

  • Cause: Alcohols act as weak nucleophiles. Given the high reactivity of the benzylic iodide, the solvent competes to form 4-(methoxymethyl)pyridine.

  • Solution: Switch to Acetonitrile (MeCN) or Acetone . If solubility is an issue, use DMF but keep the temperature at -20°C.

Issue 3: Starting material (Hydrochloride salt) won't dissolve in Acetone.
  • Diagnosis: Lattice energy barrier.

  • Cause: 4-(chloromethyl)pyridine HCl is an ionic solid with poor solubility in organic solvents.

  • Solution: Do not heat to dissolve. Instead, perform a Finkelstein Exchange in situ (see Protocol A below). The addition of NaI will drive the reaction, and the transient iodide will react as it forms.

Recommended Protocols

Protocol A: In Situ Finkelstein Generation (Safest)

Best for: Reacting with nucleophiles stable in acetone/MeCN.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Suspend 4-(chloromethyl)pyridine HCl (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).

  • Activation: Add Sodium Iodide (NaI) (1.2 eq). The solution may turn yellow (liberation of trace

    
    ) or cloudy (precipitation of NaCl).
    
    • Note: Stir at 0°C for 30 mins to allow halide exchange.

  • Trapping: Add your Target Nucleophile (1.5 eq) and Base (e.g.,

    
     or 
    
    
    
    ) immediately.
  • Reaction: Allow to warm to Room Temperature (RT) only after the nucleophile is added. Monitor by TLC/LCMS.[4]

Protocol B: Free Base Isolation (High Risk)

Use only if your nucleophile is incompatible with NaI or Finkelstein conditions.

  • Neutralization: Suspend the HCl salt in DCM at 0°C. Add saturated aq.

    
    .
    
  • Extraction: Rapidly extract the free base into cold DCM.

  • Drying: Dry over

    
     for <5 mins at 0°C.
    
  • Usage: DO NOT ROTAVAP TO DRYNESS. The concentration step will trigger explosive polymerization. Use the DCM solution directly in the next step.

Workflow Visualization

Workflow Start Start: 4-(chloromethyl)pyridine HCl Solvent Suspend in MeCN or Acetone (0.1 M) Start->Solvent AddNaI Add NaI (1.2 eq) (Finkelstein Conditions) Solvent->AddNaI Intermed Transient Intermediate: This compound AddNaI->Intermed 0°C, 30 min AddNu ADD NUCLEOPHILE IMMEDIATELY Intermed->AddNu Critical Step Result Target Product AddNu->Result Warm to RT

Figure 2: The "In Situ" workflow minimizes the lifespan of the unstable intermediate.

References

  • Finkelstein Reaction Mechanism & Solvent Effects

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discusses nucleophilicity trends of Halides in Polar Aprotic solvents).
    • Organic Chemistry Portal. Finkelstein Reaction.[5] Link

  • Solvolysis of Pyridinyl Methyl Halides

    • Anderson, D. G., et al.[6] (1971). The solvolysis of 2-trimethylsilylpyridine by alcohols and by water.[6] Journal of the Chemical Society B. Link

    • (Inferred data regarding 4-isomer reactivity vs solvent polarity).
  • Polymerization of 4-Vinyl and 4-Alkyl Pyridines

    • ACS Macromolecules. (2019).[7] Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. (Discusses the autopolymerization risks of activated pyridine monomers). Link

  • Nucleophilicity and Solvent Interaction

    • Chemistry LibreTexts. Nucleophilicity and Solvent Effects.[2][8][9][10][11] Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Iodomethyl)pyridine vs. 4-(Bromomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and synthetic organic chemistry, 4-(halomethyl)pyridines serve as indispensable building blocks for introducing the pyridyl-4-methyl moiety into target molecules. This functional group is prevalent in a multitude of biologically active compounds. The choice of the halogen—iodine or bromine—on the benzylic-like carbon significantly dictates the reagent's reactivity, stability, and suitability for a given transformation. This guide provides an in-depth comparison of 4-(iodomethyl)pyridine and 4-(bromomethyl)pyridine, grounded in fundamental chemical principles and supported by experimental context.

The Theoretical Framework: Leaving Group Ability in SN2 Reactions

The primary reaction pathway for 4-(halomethyl)pyridines with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is critically dependent on several factors, including the strength of the nucleophile, the steric accessibility of the electrophilic carbon, and, most importantly for this comparison, the ability of the leaving group to depart.

A good leaving group is one that is stable on its own, which correlates directly with it being a weak base.[1][2][3] When comparing the halides, basicity decreases as you move down the group in the periodic table. This is because the ionic radius increases, and the negative charge is dispersed over a larger volume, leading to a more stable anion.[2]

The trend for leaving group ability among halogens is therefore:

I⁻ > Br⁻ > Cl⁻ > F⁻ [1]

This fundamental principle dictates that iodide (I⁻) is a superior leaving group to bromide (Br⁻). The conjugate acid of iodide, hydroiodic acid (HI, pKa ≈ -10), is a stronger acid than hydrobromic acid (HBr, pKa ≈ -9), confirming that iodide is the weaker base.[2] Consequently, the carbon-iodine (C-I) bond is weaker and more easily cleaved than the carbon-bromine (C-Br) bond.

Based on this theoretical foundation, This compound is inherently more reactive than 4-(bromomethyl)pyridine in SN2 reactions.

Visualizing the SN2 Mechanism

Sources

alternative reagents to 4-(Iodomethyl)pyridine for pyridylmethylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Iodomethyl)pyridine has long been a standard electrophile for installing the pyridylmethyl motif—a pharmacophore critical for modulating solubility and metabolic stability in drug candidates. However, its utility is severely compromised by rapid self-polymerization (forming intermolecular quaternary pyridinium salts), high toxicity, and storage instability.

This guide evaluates superior alternatives, focusing on 4-(Chloromethyl)pyridine Hydrochloride and 4-Pyridinemethanol (via Mitsunobu) . It provides experimental workflows that maximize stability without sacrificing reactivity, grounded in mechanistic causality.

Critical Analysis of the Standard: Why Replace this compound?

The instability of this compound arises from the high nucleophilicity of the pyridine nitrogen combined with the high electrophilicity of the iodomethyl group. This leads to an intermolecular


 reaction, forming an insoluble polypyridinium polymer (Figure 1).
  • Handling Risk: The free base decomposes within minutes at room temperature.

  • Synthetic Risk: Variable purity leads to inconsistent yields and difficult purification.

  • Safety: Potent alkylating agent with severe vesicant properties.

Primary Alternative: 4-(Chloromethyl)pyridine Hydrochloride

The Industry Standard for Scale and Stability

The hydrochloride salt of 4-(chloromethyl)pyridine is the most robust alternative. The protonation of the pyridine nitrogen (


) deactivates its nucleophilicity, preventing self-polymerization. The chloride leaving group, while less reactive than iodide, offers a controlled reactivity profile that can be tuned in situ.
Mechanism of Action & Tuning

To utilize this reagent, the salt must be neutralized to the free base. However, generating the free base ex situ risks polymerization. The superior approach is in situ neutralization combined with Finkelstein activation .

DOT Diagram: Activation Pathway

ReactionPathway Salt 4-(Chloromethyl)pyridine HCl Salt (Stable) FreeBase Free Base (Reactive/Unstable) Salt->FreeBase Deprotonation Base Base (e.g., K2CO3) Base->FreeBase Activated This compound (Transient Species) FreeBase->Activated Finkelstein Exchange Product Pyridylmethylated Target FreeBase->Product Slow SN2 Iodide Cat. NaI/TBAI Iodide->Activated Activated->Product Fast SN2

Figure 1: Activation pathway for chloromethylpyridine salts. The transient formation of the iodo-species avoids storage instability while maintaining high reactivity.

Experimental Protocol A: In Situ Finkelstein Alkylation

Best for: Phenols, Amines, and Indoles. Scale: Milligram to Kilogram.

  • Preparation: Suspend the nucleophile (1.0 equiv) and 4-(chloromethyl)pyridine HCl (1.2 equiv) in anhydrous DMF or Acetonitrile.

  • Base Addition: Add

    
      or 
    
    
    
    (2.5 - 3.0 equiv). Note: Excess base is required to neutralize the HCl salt and deprotonate the nucleophile.
  • Activation: Add catalytic Sodium Iodide (NaI) (0.1 equiv) or Tetrabutylammonium Iodide (TBAI).

    • Why? This generates the reactive iodide species transiently. The equilibrium favors the product formation as the alkylated product is irreversible.

  • Reaction: Heat to 60–80°C. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF), brine, and dry over

    
    .
    

Validation Check: If the reaction is sluggish, switch solvent to Acetone (for Finkelstein efficiency) or increase temperature. If polymerization is observed (tar formation), reduce concentration or switch to the Mitsunobu protocol.

The "Green" Alternative: 4-Pyridinemethanol (Mitsunobu)

Best for: Acidic Nucleophiles (Phenols, Imides, Sulfonamides) and avoiding Halides.

Using the alcohol directly avoids handling mutagenic alkyl halides entirely. The Mitsunobu reaction activates the alcohol oxygen in situ using a phosphine and an azodicarboxylate.

Experimental Protocol B: Mitsunobu Coupling
  • Reagents: Dissolve Nucleophile (1.0 equiv), 4-Pyridinemethanol (1.1 equiv), and Triphenylphosphine (

    
    )  (1.2 equiv) in anhydrous THF or Toluene.
    
  • Addition: Cool to 0°C. Add DIAD or DEAD (1.2 equiv) dropwise.

    • Critical Step: Maintain low temperature during addition to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Purification: A common drawback is removing triphenylphosphine oxide (

    
    ).
    
    • Tip: Use polymer-supported

      
       (PS-PPh3) for easier filtration workup, or perform a precipitation in hexanes/ether where the oxide is insoluble.
      

Comparative Performance Guide

The following table contrasts the three primary methodologies for installing the 4-pyridylmethyl group.

Feature4-(Chloromethyl)pyridine HCl4-(Bromomethyl)pyridine HBr4-Pyridinemethanol (Mitsunobu)
Stability High (Solid, shelf-stable)Moderate (Hygroscopic)High (Liquid/Solid, stable)
Reactivity Low (Needs activation/heat)High (Reacts at RT)Variable (Substrate dependent)
Atom Economy GoodModerate (Br mass waste)Poor (Generates

+ Hydrazine)
Toxicity Corrosive / IrritantCorrosive / LachrymatorLow (Alcohol is benign)
Cost LowMediumHigh (Reagents: DIAD/PPh3)
Best Use Case Large scale; Robust substratesSluggish nucleophilesAcidic nucleophiles; Halide-sensitive
Decision Logic
  • Is your nucleophile basic (e.g., aliphatic amine)?

    • Use: 4-(Chloromethyl)pyridine HCl + Base.

    • Reason: Mitsunobu does not work well with basic amines (

      
      ) due to lack of protonation of the betaine intermediate.
      
  • Is your nucleophile an electron-deficient phenol or imide?

    • Use: Mitsunobu (4-Pyridinemethanol).

    • Reason: Avoids harsh alkylation conditions; very mild.

  • Do you need to avoid heating?

    • Use: 4-(Bromomethyl)pyridine HBr or Chloro + NaI (Finkelstein).

    • Reason: Bromides react significantly faster than chlorides at lower temperatures.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 4-(Chloromethyl)pyridine hydrochloride. Retrieved from

  • Jantzi, K. L., et al. (2011).[3] The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine. Valparaiso University Faculty Publications. Retrieved from [3]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Modifications. Retrieved from

  • Pomogaeva, A. V., et al. (2024). Structures and stability of I2 and ICl complexes with pyridine. Journal of Computational Chemistry. Retrieved from

Sources

A Comparative Spectroscopic Guide to Novel 4-(Iodomethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic characterization of novel 4-(iodomethyl)pyridine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of new chemical entities. By delving into the principles and practical applications of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—this document offers a framework for the structural elucidation and purity assessment of this important class of compounds.

Pyridine and its derivatives are foundational heterocyclic compounds in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of an iodomethyl group at the 4-position of the pyridine ring provides a reactive handle for further chemical modifications, making these derivatives valuable synthetic intermediates. The subsequent characterization of these novel molecules is paramount to confirming their identity, structure, and purity.

This guide will use a representative novel derivative, 4-(iodomethyl)-2-methylpyridine , and compare its spectroscopic properties to the parent compound, This compound , and a related chloro-analogue, 4-(chloromethyl)pyridine hydrochloride [1], to illustrate the impact of substitution on the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and through-space proximity.

Causality Behind Experimental Choices in NMR

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. For pyridine derivatives, which are basic, the choice of solvent can also influence the chemical shifts of protons near the nitrogen atom. The formation of quaternary salts, such as hydrochlorides or methiodides, leads to a downfield shift of all proton signals due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring carbons.[2]

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, leading to an upfield shift.

Table 1: Comparative ¹H NMR Data (Illustrative)

Compound Proton Chemical Shift (δ, ppm) Multiplicity J-coupling (Hz)
This compound H-2, H-6~8.50d6.0
H-3, H-5~7.25d6.0
-CH₂-~4.40s-
4-(Iodomethyl)-2-methylpyridine H-6~8.40d5.0
H-3~7.15s-
H-5~7.10d5.0
-CH₂-~4.38s-
-CH₃~2.50s-
4-(Chloromethyl)pyridine HCl [1]H-2, H-6~8.80d6.5
H-3, H-5~7.80d6.5
-CH₂-~4.80s-

Note: Data for novel and parent compounds are illustrative and based on established principles. Data for the chloro-analogue is adapted from literature values.

The introduction of a methyl group at the 2-position in our novel derivative breaks the symmetry of the pyridine ring, resulting in distinct signals for each of the aromatic protons. The methyl group is electron-donating, causing a slight upfield shift of the adjacent ring protons compared to the parent compound. The formation of the hydrochloride salt in the chloro-analogue significantly deshields all protons, leading to substantial downfield shifts.[2]

¹³C NMR Spectroscopy: The Carbon Backbone

The principles of shielding and deshielding also apply to ¹³C NMR. The chemical shifts of the carbon atoms provide a map of the carbon framework of the molecule.

Table 2: Comparative ¹³C NMR Data (Illustrative)

Compound Carbon Chemical Shift (δ, ppm)
This compound C-2, C-6~150.0
C-3, C-5~124.0
C-4~148.0
-CH₂-~5.0
4-(Iodomethyl)-2-methylpyridine C-2~158.0
C-6~149.0
C-3~123.0
C-5~121.0
C-4~147.5
-CH₂-~4.8
-CH₃~24.0
4-(Chloromethyl)pyridine HCl [1]C-2, C-6~152.0
C-3, C-5~128.0
C-4~150.0
-CH₂-~45.0

The low chemical shift of the iodomethyl carbon is due to the "heavy atom effect" of iodine. In contrast, the carbon of the chloromethyl group in the hydrochloride salt is significantly more deshielded.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45° pulse angle and a 2-second relaxation delay are common.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std acquire_1H Acquire ¹H Spectrum add_std->acquire_1H Insert into Spectrometer acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C process Fourier Transform, Phase & Baseline Correction acquire_13C->process analyze Chemical Shift Analysis, Integration & Coupling process->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Weighing the Molecules

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Trustworthiness of MS Data: Isotopic Patterns

A key feature that provides trustworthiness in mass spectrometry is the presence of characteristic isotopic patterns for certain elements. Halogens like chlorine and bromine have distinctive isotopic distributions.[3][4][5] While iodine is monoisotopic (¹²⁷I), its presence can be inferred from the mass of the fragment ions. The presence of a halogen atom often leads to a characteristic M+2 peak. For chlorine, the ratio of the M+ to M+2 peak is approximately 3:1, while for bromine it is nearly 1:1.[3][4]

Fragmentation Analysis

Electron Ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation.[6] The fragmentation pattern serves as a "molecular fingerprint." For this compound derivatives, common fragmentation pathways include the loss of an iodine atom and the cleavage of the iodomethyl group.

Table 3: Key Mass Spectrometry Data (Illustrative)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Interpretation
This compound 219127, 92Loss of -CH₂I, Loss of I
4-(Iodomethyl)-2-methylpyridine 233127, 106Loss of -CH₂I, Loss of I

The molecular ion peak confirms the molecular weight of the synthesized compound. The presence of a fragment at m/z 127 is a strong indicator of an iodine atom. The other major fragment corresponds to the pyridyl moiety after the loss of the iodine atom.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.[6]

  • Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection introduce Introduce Sample (Direct Probe or GC) ionize Electron Ionization (70 eV) introduce->ionize analyze_mass Separate Ions by m/z Ratio ionize->analyze_mass detect Detect Ions analyze_mass->detect spectrum spectrum detect->spectrum Generate Mass Spectrum

Caption: Workflow for Mass Spectrometry Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy is a rapid, non-destructive technique that provides information about the functional groups present in a molecule.[7] It measures the absorption of infrared radiation, which excites molecular vibrations.

Authoritative Grounding in FT-IR

The vibrational frequencies in an FT-IR spectrum are characteristic of specific chemical bonds and functional groups. For pyridine derivatives, key vibrations include C-H stretching and bending, and C=C and C=N ring stretching modes.[8] The substitution pattern on the pyridine ring can be inferred from the pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ region.[7]

Table 4: Comparative FT-IR Data (Illustrative)

Vibrational Mode This compound (cm⁻¹) 4-(Iodomethyl)-2-methylpyridine (cm⁻¹) Comments
Aromatic C-H Stretch3100-30003100-3000Characteristic of aromatic C-H bonds.
Aliphatic C-H Stretch2950-28502980-2870Present in the novel derivative due to the methyl group.
C=C, C=N Ring Stretch1600-14501605-1460Multiple bands characteristic of the pyridine ring.
C-H In-plane Bend1200-10001210-1010Sensitive to substitution patterns.
C-H Out-of-plane Bend~810~820, ~750The pattern changes with the substitution on the ring.[7]
C-I Stretch~550~545Weak band, often difficult to assign definitively.

The FT-IR spectrum of the novel derivative would be expected to show additional bands corresponding to the C-H stretching and bending vibrations of the methyl group. The pattern of the out-of-plane bending bands provides strong evidence for the substitution pattern on the pyridine ring.

Experimental Protocol for FT-IR Spectroscopy (ATR)
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The data is usually collected in the mid-infrared range (4000-400 cm⁻¹).[9]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[10] For aromatic compounds like pyridine derivatives, the absorption of UV light promotes electrons from bonding (π) to anti-bonding (π*) orbitals.

Expertise in Interpreting UV-Vis Spectra

The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation in the molecule and the presence of auxochromic groups. The solvent can also play a significant role, leading to solvatochromism.[10] The interaction of iodine with pyridine bases can lead to the formation of charge-transfer complexes, which may give rise to new absorption bands.[11]

Table 5: Comparative UV-Vis Data in Ethanol (Illustrative)

Compound λmax (nm) Molar Absorptivity (ε) Electronic Transition
This compound ~255~2500π → π
4-(Iodomethyl)-2-methylpyridine ~260~3000π → π

The methyl group in the novel derivative acts as an auxochrome, causing a slight red shift (bathochromic shift) and an increase in the molar absorptivity (hyperchromic effect) compared to the parent compound.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, water).[11][12] Dilute the stock solution to a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and place it in the spectrophotometer.

  • Data Acquisition: Record the spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the λmax and calculate the molar absorptivity using the Beer-Lambert law (A = εcl).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_soln Prepare Dilute Solution in Spectroscopic Solvent blank Record Baseline with Solvent prepare_soln->blank Fill Cuvette measure Measure Sample Absorbance blank->measure analyze Determine λmax & Molar Absorptivity measure->analyze

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion

The comprehensive spectroscopic characterization of novel this compound derivatives is essential for confirming their successful synthesis and elucidating their structure. By employing a combination of NMR, MS, FT-IR, and UV-Vis spectroscopy, researchers can gain a detailed understanding of these important molecules. This guide provides a comparative framework and detailed protocols to assist in the analysis of this class of compounds, ensuring the integrity and validity of research in drug discovery and materials science.

References

  • BenchChem. (n.d.). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • Mollaamin, F., Shahriari, S., Monajjemi, M., & Khalaj, Z. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine... ResearchGate.
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (n.d.). PMC.
  • Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. (n.d.). RSC Publishing.
  • 16.9: Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts.
  • Koon, N., & Wong. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar.
  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023, June 22). PMC.
  • Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine.
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
  • BenchChem. (n.d.). Experimental Protocol: FTIR Spectroscopy of Fluorinated Pyridines.
  • Donor-acceptor interactions of iodine with pyridine bases in aqueous and organic media. (n.d.).
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate.
  • Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate.
  • The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Pearson.
  • UV-vis absorption spectra of various pyridinium iodobismuthates... (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.).
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (n.d.). MDPI.
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2015, July 14).
  • [Cu12L8] Coordination Cage-Based Metal–Organic Framework for Iodine Capture. (2026, February 9). ACS Publications.
  • Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. (n.d.). RSC Publishing.
  • SPECTROSCOPIC CHARACTERIZATION AND DFT COMPUTATIONAL STUDY FOR THE 4–CHLOROMETHYL PYRIDINE HYDROCHLORIDE MOLECULE. (2024, April 4). IJCRT.org.
  • Shah, P. (2025, September 18). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International.
  • Synthesis and Spectroscopic Characterization of Organometallic Compounds. (n.d.). MDPI.
  • BenchChem. (n.d.). Spectroscopic properties of Pyridin-4-ol (NMR, IR, UV-Vis).
  • Synthesis and antitumor evaluation of novel monoindolyl-4-trifluoromethylpyridines and... (n.d.). PubMed.
  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. (2020, March 2). PubMed.

Sources

A Comparative Guide to SN2 Reactivity: 4-(Chloromethyl)pyridine vs. 4-(Iodomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the Modern Researcher in Drug Discovery and Development

In the realm of synthetic chemistry, particularly in the intricate process of drug development, the choice of reagents can profoundly impact the efficiency and success of a synthetic route. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of C-C and C-heteroatom bond formation. This guide provides an in-depth comparison of the SN2 reactivity of two closely related yet distinct building blocks: 4-(chloromethyl)pyridine and 4-(iodomethyl)pyridine. Understanding their relative reactivities is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

The Theoretical Framework: Unpacking SN2 Reactivity

The SN2 reaction is a single, concerted step where a nucleophile attacks an electrophilic carbon center, simultaneously displacing a leaving group.[1] The rate of this reaction is sensitive to several factors, including the nature of the nucleophile, the solvent, steric hindrance at the reaction center, and, critically, the ability of the leaving group to depart.

A good leaving group is a species that is stable on its own, typically a weak base.[2] When comparing the halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is attributed to two key factors:

  • Bond Strength: The carbon-halogen bond strength decreases down the group (C-Cl > C-I). A weaker bond is more easily broken in the transition state, leading to a lower activation energy and a faster reaction rate.

  • Anion Stability: The iodide anion (I⁻) is larger and more polarizable than the chloride anion (Cl⁻). This allows the negative charge to be dispersed over a larger volume, resulting in a more stable, and thus better, leaving group.

Both 4-(chloromethyl)pyridine and this compound are primary, benzylic-like halides. The "benzylic" position (a carbon atom attached to an aromatic ring) is known to accelerate SN2 reactions.[3] This is due to the stabilizing overlap of the p-orbitals of the aromatic ring with the developing p-orbital in the trigonal bipyramidal transition state.[4]

Furthermore, the pyridine ring itself plays a significant electronic role. The nitrogen atom in the pyridine ring is electronegative and exerts an electron-withdrawing effect on the ring.[5][6] This inductive effect makes the carbons of the pyridine ring, including the carbon attached to the chloromethyl or iodomethyl group, more electrophilic and thus more susceptible to nucleophilic attack. This electronic activation further enhances the reactivity of these substrates in SN2 reactions compared to their simple benzyl halide counterparts.

Reactivity Comparison: A Qualitative Analysis

Feature4-(Chloromethyl)pyridineThis compoundRationale
Leaving Group Chloride (Cl⁻)Iodide (I⁻)Iodide is a significantly better leaving group due to weaker C-I bond strength and greater anionic stability.
C-X Bond Strength StrongerWeakerThe C-I bond is longer and weaker than the C-Cl bond, requiring less energy to break.
Electrophilicity of Carbon HighHighBoth are activated by the electron-withdrawing pyridine ring.
Predicted SN2 Reactivity GoodExcellentThe superior leaving group ability of iodide is the dominant factor.

Based on these fundamental principles, This compound is predicted to be significantly more reactive in SN2 reactions than 4-(chloromethyl)pyridine. The energy barrier for the displacement of iodide is substantially lower than that for chloride, leading to a faster reaction rate under identical conditions.

This reactivity difference is the basis for the Finkelstein reaction , a common method for synthesizing alkyl iodides from alkyl chlorides or bromides.[2][7] This reaction is an equilibrium process, but it can be driven to completion by taking advantage of the differential solubility of the resulting sodium halides in a solvent like acetone, where sodium iodide is soluble but sodium chloride is not.[2][7]

Experimental Protocols

To provide a practical context for the discussed reactivities, the following sections detail experimental procedures for a representative SN2 reaction and for the synthesis of this compound from 4-(chloromethyl)pyridine.

Synthesis of this compound via Finkelstein Reaction

This protocol describes the conversion of 4-(chloromethyl)pyridine to the more reactive this compound.

Diagram of the Finkelstein Reaction Workflow:

Finkelstein_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product 4-Chloromethylpyridine 4-Chloromethylpyridine Stirring at Reflux Stirring at Reflux 4-Chloromethylpyridine->Stirring at Reflux Sodium Iodide Sodium Iodide Sodium Iodide->Stirring at Reflux Acetone (solvent) Acetone (solvent) Acetone (solvent)->Stirring at Reflux Cooling Cooling Stirring at Reflux->Cooling Filtration (remove NaCl) Filtration (remove NaCl) Cooling->Filtration (remove NaCl) Concentration Concentration Filtration (remove NaCl)->Concentration 4-Iodomethylpyridine 4-Iodomethylpyridine Concentration->4-Iodomethylpyridine

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-(Chloromethyl)pyridine hydrochloride

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Neutralization of 4-(Chloromethyl)pyridine Hydrochloride: In a separatory funnel, dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in water. Slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain free 4-(chloromethyl)pyridine.

  • Finkelstein Reaction: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium iodide (1.5 eq) in anhydrous acetone. To this solution, add the 4-(chloromethyl)pyridine (1.0 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The formation of a white precipitate (NaCl) indicates the progress of the reaction. Continue refluxing for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium chloride and wash it with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetone. The resulting crude this compound can be used directly in subsequent reactions or purified by column chromatography on silica gel.

Representative SN2 Reaction: Synthesis of 4-(Azidomethyl)pyridine

This protocol illustrates a typical SN2 reaction using either 4-(chloromethyl)pyridine or this compound as the substrate. The reaction with this compound is expected to proceed significantly faster and under milder conditions.

Diagram of the SN2 Reaction Workflow:

SN2_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product 4-(Halomethyl)pyridine 4-(Chloromethyl)pyridine or This compound Stirring at RT Stirring at Room Temp. (or gentle heating for chloride) 4-(Halomethyl)pyridine->Stirring at RT Sodium Azide Sodium Azide Sodium Azide->Stirring at RT DMF (solvent) DMF (solvent) DMF (solvent)->Stirring at RT Aqueous Quench Aqueous Quench Stirring at RT->Aqueous Quench Extraction Extraction Aqueous Quench->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration 4-(Azidomethyl)pyridine 4-(Azidomethyl)pyridine Drying & Concentration->4-(Azidomethyl)pyridine

Caption: General workflow for the synthesis of 4-(azidomethyl)pyridine.

Materials:

  • 4-(Chloromethyl)pyridine or this compound

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(chloromethyl)pyridine (1.0 eq) or this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: To the stirred solution, add sodium azide (1.2 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. For this compound, the reaction is typically complete within a few hours. For 4-(chloromethyl)pyridine, gentle heating (e.g., 40-50 °C) may be required to achieve a reasonable reaction rate. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(azidomethyl)pyridine.

Conclusion and Recommendations

The choice between 4-(chloromethyl)pyridine and this compound in an SN2 reaction is a classic example of balancing reactivity with cost and availability.

  • This compound is the superior substrate for SN2 reactions due to the excellent leaving group ability of iodide. Its use allows for milder reaction conditions, shorter reaction times, and potentially higher yields, which can be critical when working with sensitive or complex molecules.

  • 4-(Chloromethyl)pyridine is a more economical and readily available starting material. While less reactive, it is still a viable substrate for many SN2 reactions, although it may require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve complete conversion.

Recommendation: For exploratory and small-scale synthesis where reaction efficiency and mild conditions are paramount, in-situ generation of this compound from the corresponding chloride via a Finkelstein reaction, or the direct use of the iodide if available, is highly recommended. For large-scale processes where cost is a major driver, optimization of the reaction conditions with the more affordable 4-(chloromethyl)pyridine may be the preferred strategy.

By understanding the fundamental principles governing SN2 reactivity and the specific electronic properties of these pyridyl derivatives, researchers can make informed decisions to streamline their synthetic efforts and accelerate the drug discovery and development pipeline.

References

  • Pearson. (2024, September 24). SNAr Reactions of Pyridine. [Link]

  • Organic Syntheses. (2005). Org. Synth. 2005, 81, 121. [Link]

  • Utah Tech University. Nucleophilic Substitution. [Link]

  • YouTube. (2026, January 3). The Pyridine Trick Nobody Expects #organicchemistry #chemistryexplained. [Link]

  • University of Liverpool. Pyridines: properties, syntheses & reactivity. [Link]

  • Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2?[Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • SATHEE - IIT Kanpur. Finkelstein Reaction. [Link]

  • BYJU'S. Finkelstein Reaction. [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. [Link]

  • YouTube. (2020, April 4). SN2 Competition Experiments, Part 1: Prelab Lecture. [Link]

  • YouTube. (2020, April 4). SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. [Link]

  • Filo. (2025, August 19). For the following compounds, compare the rate of the given reaction?[Link]

  • Chemistry Stack Exchange. (2015, March 21). Comparing SN2 reaction rates. [Link]

  • Future4200. (2020, May 22). SN2 Reactions of Nitranions with Benzyl Chlorides. [Link]

  • ResearchGate. a) Average relative experimental rates for the SN2 reactions of ethyl,...[Link]

  • Quimica Organica. Nucleophilic substitution reactions in pyridine. [Link]

  • PubChem. 4-(Chloromethyl)pyridine. [Link]

  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

  • SciSpace. Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. [Link]

Sources

Structural Validation of N-Pyridylmethyl Scaffolds: A Comparative Guide to 2D NMR vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-pyridylmethyl moiety (Py-CH₂-N<) is a ubiquitous pharmacophore in kinase inhibitors and GPCR ligands, favored for its ability to modulate solubility and engage in critical hydrogen bonding. However, the synthesis of these scaffolds often yields regioisomeric mixtures (2-, 3-, or 4-pyridyl isomers) or ambiguous N-alkylation products that standard 1D NMR (


H, 

C) cannot definitively resolve due to spectral overlap and second-order effects.

This guide provides an evidence-based framework for validating these structures. While X-ray crystallography remains the absolute standard, it is often a bottleneck. We demonstrate that a targeted 2D NMR suite (HSQC, HMBC,


N-HMBC)  serves as a high-throughput, self-validating alternative that matches the certainty of X-ray diffraction for this specific scaffold.

Part 1: Comparative Analysis of Validation Methods

In drug development, speed must balance with certainty. The following table contrasts the primary methods for validating N-pyridylmethyl regiochemistry.

Table 1: Methodological Performance Matrix
Feature1D NMR (

H/

C)
2D NMR Suite (Recommended) X-Ray Crystallography Mass Spectrometry (MS)
Primary Output Chemical Shift, IntegrationConnectivity, Spatial Proximity3D Atomic CoordinatesMolecular Weight, Fragmentation
Regioisomer Certainty Low (Ambiguous multiplets)High (Through-bond connectivity) AbsoluteLow (Isomers have identical MW)
Sample Requirement ~1-5 mg (Liquid)~5-20 mg (Liquid)Single Crystal (Solid)<1 mg (Liquid)
Time to Result 10 Minutes2-4 HoursDays to Weeks10 Minutes
Throughput HighMedium-HighLowHigh
Cost $


$

The Verdict: While X-ray is definitive, it is non-viable for routine screening of intermediate steps. 2D NMR provides the necessary connectivity data to distinguish regioisomers without the need for crystallization.

Part 2: The 2D NMR Solution – A Mechanistic Deep Dive

To validate an N-pyridylmethyl compound, one must prove two specific connectivities:

  • Regioisomerism: Which carbon of the pyridine ring is attached to the methylene (

    
    ) group?
    
  • Linkage: Is the methylene group attached to the intended nitrogen of the scaffold?

The "Hero" Experiment: H- C HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the linchpin of this workflow. It detects correlations over 2-3 bonds (


 and 

).
  • The Methylene Probe: The methylene protons (

    
    ) act as a "lighthouse." In an HMBC spectrum, these protons will show correlations to:
    
    • The ipso-carbon of the pyridine ring (

      
      ).
      
    • The ortho-carbons of the pyridine ring (

      
      ).
      

By mapping the chemical shifts of the correlated pyridine carbons, you can distinguish the isomers:

  • 2-Pyridyl:

    
     correlates to a quaternary carbon (~160 ppm) and a methine carbon.
    
  • 3-Pyridyl:

    
     correlates to two different methine carbons (one deshielded near N, one shielded).
    
  • 4-Pyridyl:

    
     correlates to two chemically equivalent methine carbons (symmetric intensity).
    
The "Sniper" Experiment: H- N HMBC

Nitrogen chemical shifts are highly sensitive to electronic environment. Using a long-range


N-HMBC (optimized for 

Hz) allows you to see the pyridine nitrogen without isotopic enrichment.
  • Pyridine Nitrogen:

    
     ppm.
    
  • Amine/Amide Nitrogen (Linker):

    
     ppm.
    
  • Validation: If the methylene protons correlate to a nitrogen at ~300 ppm, the pyridine ring is confirmed. If they correlate to a nitrogen at ~100 ppm, the scaffold linkage is confirmed.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Unambiguous assignment of N-((pyridin-3-yl)methyl)benzamide (Example).

Step 1: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl

    
    .
    
    • Reasoning: DMSO slows proton exchange, sharpening amide/amine signals and allowing observation of

      
      -couplings to exchangeable protons. It also prevents aggregation common with planar aromatic systems.
      
  • Concentration: 15-20 mg in 600

    
    L (for adequate 
    
    
    
    C sensitivity).
Step 2: Acquisition Parameters
  • Temperature: 298 K (Standard).[1][2] If rotamers are suspected (broad peaks), elevate to 320 K to coalesce signals.

  • HMBC Optimization: Set long-range coupling delay corresponding to 8 Hz (approx 62.5 ms). This covers the typical

    
     range for aromatic systems.
    
Step 3: The Analysis Workflow (Decision Tree)

The following diagram illustrates the logical flow for validating the structure.

NMR_Workflow Start Unknown N-Pyridylmethyl Sample H1 1. Run 1H NMR Identify Methylene Singlet/AB System Start->H1 HSQC 2. Run HSQC Assign Carbon Partners H1->HSQC HMBC 3. Run HMBC (The Critical Step) Check Methylene Correlations HSQC->HMBC Decision Analyze Pyridine Correlations HMBC->Decision Iso2 Correlates to Quaternary C (~160ppm) + 1 Methine C Decision->Iso2 2-Pyridyl Iso3 Correlates to Quaternary C (~135ppm) + 2 Distinct Methine Cs Decision->Iso3 3-Pyridyl Iso4 Correlates to Quaternary C (~150ppm) + Symmetric Methine Cs Decision->Iso4 4-Pyridyl N15 4. Run 1H-15N HMBC Confirm N-Linkage Iso2->N15 Iso3->N15 Iso4->N15 Final Structure Validated N15->Final

Figure 1: Decision tree for assigning regioisomers based on methylene proton correlations.

Part 4: Visualization of Connectivity Logic

To interpret the data correctly, one must visualize the specific atoms involved in the HMBC transfer. The diagram below details the specific


 correlations that define the "fingerprint" of the molecule.

Connectivity Ha CH2 Protons C_ipso C-Ipso (Py) Ha->C_ipso 2J (HMBC) C_ortho1 C-Ortho (Py) Ha->C_ortho1 3J (HMBC) C_ortho2 C-Ortho' (Py) Ha->C_ortho2 3J (HMBC) N_link N-Linker (Amide) Ha->N_link 3J (HMBC) N_py N-Py (Ring)

Figure 2: Key HMBC correlations. The methylene protons (Red) show long-range connectivity to the Pyridine carbons (Blue) and the Linker Nitrogen (Yellow).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Comprehensive guide on HMBC parameter optimization).

  • Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers.
  • Parella, T. (2004). "Pulse sequences for the measurement of long-range heteronuclear coupling constants." Magnetic Resonance in Chemistry. (Technical details on J-coupling optimization).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift ranges of pyridine derivatives).

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.